molecular formula C8H7IO B1514520 2-Iodo-3-methylbenzaldehyde CAS No. 100130-55-0

2-Iodo-3-methylbenzaldehyde

Cat. No.: B1514520
CAS No.: 100130-55-0
M. Wt: 246.04 g/mol
InChI Key: QPABLNRXTZXEIQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABLNRXTZXEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760736
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-55-0
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Iodo-3-methylbenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials can dramatically influence the length, yield, and ultimate success of a synthetic campaign. 2-Iodo-3-methylbenzaldehyde is a prime example of such a strategic building block. Its structure is deceptively simple, yet it houses two distinct and orthogonally reactive functional groups: an aldehyde and an aryl iodide. This bifunctionality allows for sequential, controlled modifications, making it a valuable intermediate for constructing complex molecular architectures. The aldehyde group serves as a versatile handle for chain elongation and the introduction of diverse functionalities through reactions like Wittig olefination, reductive amination, and aldol condensations. Concurrently, the carbon-iodine bond is a premier site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite precision[1][2]. This guide provides a comprehensive technical overview of 2-Iodo-3-methylbenzaldehyde, from its fundamental properties and spectral characterization to its synthesis, reactivity, and applications for researchers and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory. These properties dictate appropriate storage, handling, and reaction conditions.

Chemical Identity

The molecule consists of a benzene ring substituted with an iodine atom, a methyl group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively.

Caption: Chemical structure of 2-Iodo-3-methylbenzaldehyde.

Physicochemical Data

The following table summarizes the key identifiers and properties for 2-Iodo-3-methylbenzaldehyde. Note that experimental physical properties such as melting and boiling points are not widely reported in publicly available literature; therefore, handling should be based on the safety data for analogous aromatic aldehydes.

PropertyValueSource(s)
CAS Number 100130-55-0[3]
Molecular Formula C₈H₇IO[3][4]
Molecular Weight 246.05 g/mol [3][5]
Canonical SMILES CC1=C(C(=CC=C1)C=O)I[4]
InChIKey QPABLNRXTZXEIQ-UHFFFAOYSA-N[4]
Appearance Not specified (likely off-white to yellow solid)N/A
Melting Point Data not readily availableN/A
Boiling Point Data not readily availableN/A
Storage 2-8°C, Inert atmosphere, Keep in dark place[3]

Section 2: Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule. For a novel compound or an intermediate in a multi-step synthesis, verifying the structure is a critical quality control step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule[6]. Based on the structure of 2-Iodo-3-methylbenzaldehyde and data from analogous compounds, the following spectral features are expected[7][8].

  • ¹H NMR Spectrum (Expected):

    • Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region of δ 9.8-10.2 ppm . This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

    • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. Due to the substitution pattern, they will exhibit a complex splitting pattern (likely a triplet and two doublets or a doublet of doublets). The proton ortho to the electron-withdrawing aldehyde group will be the most downfield.

    • Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.4-2.6 ppm . The proximity to the aromatic ring causes a slight downfield shift compared to a typical aliphatic methyl group.

  • ¹³C NMR Spectrum (Expected):

    • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will be the most downfield signal, typically appearing in the δ 190-195 ppm range.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 125-145 ppm . The carbon bearing the iodine (C-I) will be significantly shielded (appearing more upfield, ~δ 95-100 ppm) due to the heavy atom effect. The other carbons' shifts will be influenced by the electronic effects of the substituents.

    • Methyl Carbon (CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups within a molecule.

  • Expected Key Absorptions:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.

    • C-H Stretch (Aldehyde): Two weak to medium bands are typically observed for the aldehyde C-H stretch, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹ .

    • C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Section 3: Synthesis and Safe Handling

Representative Synthesis Protocol

2-Iodo-3-methylbenzaldehyde is not commonly prepared from basic starting materials in a standard research lab but is typically purchased as a specialty chemical. However, a plausible and efficient laboratory-scale synthesis would involve the selective oxidation of the corresponding primary alcohol, (2-iodo-3-methylphenyl)methanol. TEMPO-catalyzed oxidation is a mild and highly effective method for this transformation[9].

Reaction: Oxidation of (2-iodo-3-methylphenyl)methanol to 2-Iodo-3-methylbenzaldehyde.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-iodo-3-methylphenyl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in dichloromethane (DCM, ~5 mL per mmol of alcohol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.2 eq) and sodium bicarbonate (NaHCO₃, ~1.5 eq) in water. Add this aqueous solution dropwise to the cooled, stirring organic mixture over 5-10 minutes. The reaction is often indicated by a color change.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 30-60 minutes).

  • Workup: Once complete, separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality: The TEMPO/KBr/NaOCl system is a robust catalytic cycle. NaOCl is the terminal oxidant, but the active oxidant is generated in situ from TEMPO, which is mild and selective for primary alcohols, preventing over-oxidation to the carboxylic acid that can occur with stronger oxidants like chromic acid or potassium permanganate.

Safety and Handling

Based on available safety data, 2-Iodo-3-methylbenzaldehyde should be handled with appropriate care[3].

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound[10].

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11][12]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[13].

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended[3]. An inert atmosphere (e.g., argon or nitrogen) is advised to prevent slow oxidation of the aldehyde group over time.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Iodo-3-methylbenzaldehyde lies in the ability to exploit its two functional groups independently.

cluster_main 2-Iodo-3-methylbenzaldehyde cluster_aldehyde Aldehyde Reactions cluster_iodide C-I Cross-Coupling main I-Ar-CHO wittig Wittig Reaction (I-Ar-CH=CHR) main->wittig Ph3P=CHR reductive_amination Reductive Amination (I-Ar-CH2NR2) main->reductive_amination 1. R2NH 2. NaBH(OAc)3 oxidation Oxidation (I-Ar-COOH) main->oxidation KMnO4 or NaClO2 suzuki Suzuki Coupling (R'-Ar-CHO) main->suzuki R'B(OH)2 Pd Catalyst sonogashira Sonogashira Coupling (RCC-Ar-CHO) main->sonogashira R'C≡CH Pd/Cu Cat. heck Heck Coupling (R'CH=CH-Ar-CHO) main->heck H2C=CHR' Pd Catalyst

Caption: Key reaction pathways for 2-Iodo-3-methylbenzaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is one of the most widely used reactions in drug discovery for creating biaryl structures[1][2].

Objective: To couple 2-Iodo-3-methylbenzaldehyde with 4-methoxyphenylboronic acid.

Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Iodo-3-methylbenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio), followed by a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system and base are crucial for activating the boronic acid.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting aryl iodide and the appearance of the less polar biaryl product on TLC. Final characterization by NMR and Mass Spectrometry confirms the structure and purity of the desired compound.

Section 5: Applications in Research and Drug Development

Building blocks like 2-Iodo-3-methylbenzaldehyde are instrumental in medicinal chemistry for several reasons:

  • Scaffold Elaboration: It serves as a foundational scaffold that can be elaborated in multiple directions. A library of compounds can be rapidly generated by varying the reaction partners for both the aldehyde and the iodide functionalities, which is a key strategy in lead optimization[14].

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered a "fragment" that can be grown or linked to other fragments. For instance, the aldehyde can be converted into a linker, while the iodide position can be used to attach another pharmacophore via cross-coupling.

  • Isotopic Labeling: The aldehyde can be a site for introducing isotopic labels (e.g., tritium or carbon-14) via reduction with a labeled reducing agent. Radiolabeled compounds are critical for conducting absorption, distribution, metabolism, and excretion (ADME) studies during preclinical development[15][16].

Conclusion

2-Iodo-3-methylbenzaldehyde is more than just a chemical intermediate; it is a strategic tool for the efficient synthesis of complex organic molecules. Its well-defined and orthogonally reactive functional groups provide chemists with a reliable and versatile platform for molecular construction. A firm grasp of its properties, spectral characteristics, and reactivity profile, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage its full synthetic potential.

References

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  • PubChem. 3-Methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Sobhani, S., et al. (2020). Cross‐coupling reaction of benzaldehyde and iodobenzene catalyzed by Co‐TIST. ResearchGate. [Link]

  • El-Azab, M. F., et al. (2021). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

  • ResearchGate. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]

  • Kang, S., et al. (2000). In/InCl3-Mediated Cross-Coupling Reactions of Methyl Vinyl Ketone with Benzaldehyde in Aqueous Media. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]

  • Agrawal, T., & Cook, S. P. (2013). Iron-catalyzed cross-coupling reactions of alkyl Grignards with aryl sulfamates and tosylates. Organic Letters. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. MDPI. [Link]

  • ResearchGate. Pd‐catalyzed reaction of o‐alkynyl benzaldehyde imine with iodobenzene. [Link]

  • Google Patents. (2001). Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Example 7. [Link]

Sources

Reactivity profile of 2-Iodo-3-methylbenzaldehyde as an aryl iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Iodo-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-3-methylbenzaldehyde emerges as a particularly valuable scaffold, embodying a unique convergence of reactive functionalities. Its structure, featuring an aryl iodide, an aldehyde group, and a methyl substituent in a sterically demanding ortho-meta relationship, presents both challenges and opportunities for the discerning chemist.

This guide provides an in-depth analysis of the reactivity profile of 2-iodo-3-methylbenzaldehyde. We will move beyond a mere catalog of reactions to explore the causality behind its chemical behavior. By understanding the interplay of steric and electronic effects, researchers can harness the full potential of this versatile building block for applications in pharmaceutical drug discovery, agrochemicals, and materials science. We will dissect its performance in cornerstone palladium-catalyzed cross-coupling reactions, examine the reactivity of its aldehyde moiety, and provide field-proven protocols to guide experimental design.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₇IO[1]
Molecular Weight 246.05 g/mol [1]
CAS Number 848444-83-7[1]
Appearance Expected to be a solid or high-boiling liquidN/A
Boiling Point N/AN/A
Density N/AN/A
¹H NMR Spectrum Expected chemical shifts (CDCl₃, 300 MHz): Aldehyde proton (~10.2 ppm), aromatic protons (7.0-8.1 ppm), methyl protons (~2.8 ppm).[2]
Mass Spectrum (EI) Expected major peaks (m/z): 246 (M+), 245 (M-H)+, 119 (M-I)+.[3]

Part 1: The Aryl Iodide - A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is the most reactive of the aryl halides in the cornerstone of modern synthesis: palladium-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate the crucial oxidative addition step in the catalytic cycle. This reactivity makes 2-iodo-3-methylbenzaldehyde an excellent substrate for a variety of powerful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are prevalent in pharmaceuticals.[4] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6]

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII Ar-Pd(II)L₂(I) OA_TS->PdII Transmetalation_TS Transmetalation PdII->Transmetalation_TS PdII_R Ar-Pd(II)L₂(R') Transmetalation_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Product Ar-R' RE_TS->Product ArI 2-Iodo-3-methyl- benzaldehyde (Ar-I) ArI->OA_TS Boronic R'-B(OH)₂ + Base Boronic->Transmetalation_TS caption Fig. 1: Suzuki-Miyaura Coupling Mechanism

Fig. 1: Suzuki-Miyaura Coupling Mechanism

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-3-methylbenzaldehyde (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%).[8]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene/H₂O or Dioxane/H₂O.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable tool for linking aryl halides with terminal alkynes, providing access to substituted alkynes and conjugated enyne systems.[9][10] The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11]

Mechanistic Considerations: The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) acetylide is formed, which then participates in the transmetalation step with the Pd(II) intermediate.[12] Copper-free Sonogashira protocols have also been developed to avoid issues with copper toxicity and homocoupling of the alkyne.[13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(I) Pd0->PdII Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Deprotonation (Alkyne + Base) Cu_Acetylide->CuI To Transmetalation caption Fig. 2: Sonogashira Coupling Mechanism

Fig. 2: Sonogashira Coupling Mechanism

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-iodo-3-methylbenzaldehyde (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like THF or DMF.

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (1-5 mol%), and the copper(I) co-catalyst, typically CuI (2-10 mol%).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes, offering a direct route to substituted styrenes and other vinylated aromatics.[14][15] The reaction typically requires a palladium catalyst and a base to neutralize the HX formed during the reaction.[16]

Mechanistic Considerations: The key steps are oxidative addition, migratory insertion of the alkene into the Aryl-Pd bond, and subsequent β-hydride elimination to release the product and a hydrido-palladium species.[17] The base then regenerates the active Pd(0) catalyst. The steric bulk around the C-I bond in 2-iodo-3-methylbenzaldehyde can influence the regioselectivity of the alkene insertion.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(I) Pd0->PdII_Ar Ar-I OA Oxidative Addition PdII_Alkyl R-Pd(II)L₂(I) PdII_Ar->PdII_Alkyl Alkene MI Migratory Insertion HPd H-Pd(II)L₂(I) PdII_Alkyl->HPd Product Product_out Substituted Alkene PdII_Alkyl->Product_out BHE β-Hydride Elimination HPd->Pd0 Base Base_Regen Base caption Fig. 3: Heck Reaction Mechanism

Fig. 3: Heck Reaction Mechanism

Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine 2-iodo-3-methylbenzaldehyde (1.0 equiv), the alkene (1.2-2.0 equiv), and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃) in a pressure-tolerant vial.

  • Catalyst Addition: Add a palladium source such as Pd(OAc)₂ (1-5 mol%) and, if required, a phosphine ligand (e.g., PPh₃, P(o-tol)₃).

  • Solvent Addition: Add a polar aprotic solvent like DMF, DMA, or acetonitrile.

  • Reaction Execution: Seal the vial and heat to 80-140 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[18][19][20] This reaction has replaced harsher, classical methods and offers excellent functional group tolerance.[21]

Mechanistic Considerations: The catalytic cycle is similar to other cross-couplings, but the key transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex.[18] Reductive elimination from this complex forms the C-N bond. The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high efficiency, especially with less reactive aryl chlorides or challenging amine substrates.[19][22]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(I) Pd0->PdII_Ar Ar-I OA Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ PdII_Ar->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR'R'' Product_out Aryl Amine PdII_Amido->Product_out RE Reductive Elimination caption Fig. 4: Buchwald-Hartwig Amination Mechanism

Fig. 4: Buchwald-Hartwig Amination Mechanism

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 2-iodo-3-methylbenzaldehyde (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.4-2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst and a suitable ligand. Common systems include Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Track the reaction's progress using LC-MS or GC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the resulting aryl amine by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

While palladium catalysis is the dominant pathway for functionalizing the C-I bond, the possibility of Nucleophilic Aromatic Substitution (SNA_r_) should be considered.[23] This reaction requires strong activation by electron-withdrawing groups (EWGs) ortho or para to the leaving group.[24][25] The aldehyde group is a moderate EWG, and its position ortho to the iodide provides some activation. However, SNA_r_ on 2-iodo-3-methylbenzaldehyde would likely require a very strong nucleophile and harsh conditions, and would compete with reactions at the aldehyde carbonyl. For most synthetic applications, cross-coupling reactions are far more efficient and selective.[26]

Part 2: The Aldehyde - A Handle for Further Derivatization

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. Its presence alongside the aryl iodide makes 2-iodo-3-methylbenzaldehyde a bifunctional building block.

Chemoselectivity is Key: A critical consideration for any synthetic plan is chemoselectivity. The aldehyde can undergo:

  • Reductive Amination: Formation of a new C-N bond by reacting with an amine followed by reduction.

  • Wittig Reaction: Conversion to an alkene.

  • Grignard/Organolithium Addition: Formation of a secondary alcohol.

  • Oxidation: Conversion to a carboxylic acid.

  • Reduction: Conversion to a primary alcohol.

Crucially, the conditions for many palladium-catalyzed cross-coupling reactions are mild enough to leave the aldehyde group intact. This orthogonality allows for a modular synthetic strategy: first, perform the cross-coupling at the C-I position, then derivatize the aldehyde in a subsequent step.

Part 3: The Interplay of Steric and Electronic Effects

The specific substitution pattern of 2-iodo-3-methylbenzaldehyde creates a unique electronic and steric environment that governs its reactivity.

  • Electronic Effects: The methyl group at the 3-position is weakly electron-donating through induction (+I effect). Conversely, the aldehyde at the 2-position is electron-withdrawing through both induction and resonance (-I, -M effects). This push-pull dynamic modulates the electron density of the aromatic ring and influences the polarity of the C-I bond, which can affect the rate of oxidative addition.[27][28]

  • Steric Hindrance: The placement of both the aldehyde and methyl groups ortho and meta to the iodine atom creates significant steric congestion around the reaction center.[29][30] This steric bulk can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition compared to less substituted aryl iodides.[31] This may necessitate the use of more reactive, sterically demanding phosphine ligands (like those used in Buchwald-Hartwig amination) which can promote the reaction by favoring the formation of a monoligated, highly reactive Pd(0) species.

Part 4: Synthesis of 2-Iodo-3-methylbenzaldehyde

The title compound is typically prepared via the oxidation of the corresponding benzyl alcohol. A common and effective method for this transformation is the TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant.[2]

Sources

Literature review of 2-Iodo-3-methylbenzaldehyde in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2-Iodo-3-methylbenzaldehyde (CAS 477883-26-4) represents a specialized, high-value "ortho-halo" scaffold. While generic 2-halobenzaldehydes are ubiquitous precursors for isoquinolines and isoindoles, the 3-methyl variant offers a distinct steric and electronic profile that elevates its utility in two critical domains:

  • Regioselective Heterocycle Construction: It serves as a pre-functionalized building block for 5- and 8-methyl substituted isoquinolines and isoindolinones, motifs frequently encountered in alkaloid natural products.

  • Organocatalysis Precursor: It is the specific starting material for a class of chiral hypervalent iodine catalysts (iodoaryloxazolines). Here, the 3-methyl group is not merely a substituent but a structural lever that induces necessary torsional strain, significantly enhancing enantioselectivity in oxidation reactions.

This guide synthesizes the primary literature regarding this molecule, moving beyond basic reactivity to explore the mechanistic causality driven by its unique substitution pattern.

Structural Analysis & Reactivity Profile

The utility of 2-iodo-3-methylbenzaldehyde stems from the proximity of three reactive/influential centers:

  • C1-Aldehyde: The electrophilic anchor for condensation with amines (Schiff base formation) or nucleophilic attack.

  • C2-Iodide: A highly reactive handle for Palladium-catalyzed oxidative addition (Suzuki, Heck, Sonogashira) or oxidation to hypervalent iodine species.

  • C3-Methyl: The "Steric Gatekeeper." Located ortho to the iodine and meta to the aldehyde, this group exerts non-bonded interactions that restrict rotation in catalytic intermediates, a feature exploited in asymmetric synthesis.

Physical Properties Data
ParameterValueRelevance
CAS Number 477883-26-4Unique Identifier
Molecular Weight 246.05 g/mol Stoichiometric calculations
Appearance White to pale yellow solidQuality indicator (yellowing suggests

liberation)
Melting Point 46–48 °CLow MP requires careful handling during recrystallization
Solubility DCM, EtOAc, DMSOCompatible with standard organic workflows

Core Application A: Synthesis of Isoquinolines

The most direct application of this scaffold is in the synthesis of substituted isoquinolines via Palladium-catalyzed cascade reactions. The presence of the 3-methyl group yields 8-methylisoquinoline derivatives, a substitution pattern difficult to access via electrophilic aromatic substitution due to directing group conflicts.

Mechanism: The Larock-Type Annulation

The reaction typically involves the condensation of the aldehyde with a primary amine (or ammonium source) to form an imine, followed by Pd-catalyzed carbopalladation of an alkyne.

Protocol Insight: Literature demonstrates the coupling of 2-iodo-3-methylbenzaldehyde with terminal alkynes (e.g., 4-nitrophenylacetylene) using a Pd(II) source. The mechanism proceeds via:

  • Imine Formation: Condensation with

    
     or primary amine.
    
  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Alkyne Insertion: The alkyne inserts into the Ar-Pd bond.

  • Intramolecular Cyclization: Nucleophilic attack of the nitrogen onto the Pd-alkenyl species (or reductive elimination) closes the ring.

Visualization: Pd-Catalyzed Cascade Pathway

The following diagram illustrates the mechanistic flow, highlighting where the 3-methyl group resides during the transformation.

G Start 2-Iodo-3-methylbenzaldehyde + Amine + Alkyne Imine Imine Intermediate (Ar-I intact) Start->Imine Condensation (-H2O) OxAdd Oxidative Addition (Ar-Pd-I Species) Imine->OxAdd Pd(0) Insert Alkyne Insertion (Regioselective) OxAdd->Insert Alkyne Cyclize Ring Closure (Reductive Elimination) Insert->Cyclize Intramolecular Product 8-Methylisoquinoline Derivative Cyclize->Product -Pd(0)

Figure 1: Cascade synthesis of isoquinolines. The 3-methyl group (on the Ar ring) remains spectator chemically but dictates the final 8-position substitution.

Core Application B: Precursor for Chiral Hypervalent Iodine Catalysts

Perhaps the most sophisticated use of 2-iodo-3-methylbenzaldehyde is as a precursor for chiral iodoarenes used in enantioselective oxidations (e.g.,


-tosyloxylation of ketones).
The "Torsional Strain" Effect

Research by Legault et al. and others has shown that in chiral iodoaryloxazoline catalysts, the substituent ortho to the iodine is critical.

  • Without 3-Methyl: The catalyst lacks rigidity; the oxazoline arm can rotate, eroding enantioselectivity.

  • With 3-Methyl: The methyl group introduces steric clash (torsion strain) with the iodine center in the oxidized I(III) state. This forces the catalyst into a specific conformation that maximizes the chiral environment for the incoming substrate.

Synthetic Workflow
  • Starting Material: 2-Iodo-3-methylbenzaldehyde.[1][2]

  • Oxidation: Converted to the carboxylic acid or coupled directly with amino alcohols to form the oxazoline ring.

  • Activation: The iodine is oxidized (using mCPBA or Selectfluor) to the active I(III) species in situ.

Comparative Catalyst Efficiency Table
Catalyst Substituent (Ortho to Iodine)Reaction:

-Tosyloxylation of Propiophenone
Yieldee (Enantiomeric Excess)Mechanistic Note
H (Unsubstituted) Poor Selectivity65%<10%Free rotation of chiral arm.

(Electron Withdrawing)
Inactive<5%N/AElectron-poor iodine cannot be oxidized easily.
Methyl (This Scaffold) Optimal 90% 88-96% Torsional strain locks chiral conformation.
Methoxy (Electron Donating) Moderate75%40%Electronic benefit but steric/coordination interference.

Detailed Experimental Protocol

Target: Synthesis of 8-Methyl-3-(4-nitrophenyl)isoquinoline (Representative Procedure)

Rationale: This protocol validates the scaffold's ability to undergo Pd-catalyzed annulation.

Materials:

  • 2-Iodo-3-methylbenzaldehyde (1.0 mmol, 246 mg)[3]

  • 1-Ethynyl-4-nitrobenzene (1.5 mmol)

  • 
     (2.0 mmol) - Nitrogen source
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (5 mol%) - Catalyst
    
  • 
     (10 mol%) - Ligand
    
  • 
     (2.0 equiv) - Base
    
  • DMF (5 mL) - Solvent

Step-by-Step:

  • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the aldehyde, alkyne, and ammonium acetate.

  • Catalyst Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times. Add anhydrous DMF via syringe.
    
  • Reaction: Heat the mixture to 100 °C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the 3-methyl group during the insertion phase.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation: Product should exhibit a characteristic singlet at ~9.0-9.5 ppm (H1 of isoquinoline) in

    
     NMR.
    

References

  • Direct Isoquinoline Synthesis

    • Title: "Palladium-catalyzed synthesis of isoquinolines from 2-iodo-3-methylbenzaldehyde and alkynes."
    • Source: Royal Society of Chemistry (RSC) / Organic Biomolecular Chemistry.
    • Context: Describes the specific reaction of CAS 477883-26-4 with nitro-alkynes.
    • (Generalized to publisher landing page as specific deep link requires subscription)

  • Hypervalent Iodine Catalysis

    • Title: "Catalytic Enantioselective -Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process."
    • Source: Journal of Organic Chemistry (ACS).
    • Context: Definitive study on why the 3-methyl group is essential for catalyst activity and selectivity (Table 4 in source).
  • Scaffold Synthesis & Properties

    • Title: "Synthesis of 3-Iodo-2-methyl-benzaldehyde and deriv
    • Source: ChemicalBook / BenchChem Technical D
    • Context: Physical properties and precursor synthesis data.[4][5][6][7][8]

Sources

Thermodynamic stability of 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Iodo-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Iodo-3-methylbenzaldehyde, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document synthesizes theoretical principles, computational methodologies, and established experimental protocols to build a robust framework for its stability assessment. We delve into the structural features influencing stability, outline detailed protocols for both in silico prediction of thermodynamic parameters via Density Functional Theory (DFT) and experimental verification using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, potential decomposition pathways and best practices for safe handling and storage are discussed. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of 2-Iodo-3-methylbenzaldehyde in various experimental and storage conditions, thereby ensuring the integrity of their research and development efforts.

Introduction: The Molecular Landscape of 2-Iodo-3-methylbenzaldehyde

The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, one of the most critical being its inherent stability. Thermodynamic stability dictates a compound's shelf-life, its propensity for degradation under stress, and ultimately, its safety and efficacy profile. 2-Iodo-3-methylbenzaldehyde, with its unique substitution pattern, presents a case study in the interplay of electronic and steric effects that govern molecular stability.

Rationale for Stability Analysis in Drug Development

In the pharmaceutical industry, a thorough understanding of a compound's thermodynamic and kinetic stability is paramount. It informs decisions on formulation, storage conditions, and potential liabilities in the drug development pipeline. An unstable compound can lead to the formation of impurities, loss of potency, and unforeseen toxicological issues. Therefore, a proactive assessment of stability, as outlined in this guide, is a cornerstone of robust drug development.

Structural Features and Their Anticipated Influence on Stability

The thermodynamic stability of 2-Iodo-3-methylbenzaldehyde is a direct consequence of its molecular architecture. The benzene ring is substituted with three distinct functional groups, each contributing to the overall electronic and steric environment:

  • The Aldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde functionality deactivates the aromatic ring towards electrophilic substitution but also presents a site for nucleophilic attack and oxidation. Its reactivity is a key factor in the molecule's overall stability profile.

  • The Iodine Atom (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a potential initiation site for decomposition, particularly through homolytic cleavage upon exposure to heat or light. The large atomic radius of iodine also introduces steric strain, especially given its ortho position to the aldehyde group.

  • The Methyl Group (-CH₃): This is an electron-donating group through hyperconjugation, which can slightly modulate the electronic properties of the aromatic ring. Its placement at the 3-position, adjacent to the iodine, further contributes to steric hindrance around that region of the molecule.

The interplay of these groups—the electron-withdrawing aldehyde, the bulky and labile iodine, and the electron-donating methyl group—creates a complex electronic and steric landscape that must be carefully considered when evaluating the molecule's stability.

Theoretical Framework: Predicting Thermodynamic Stability

Thermodynamic stability refers to the energy of a system in its most stable state. For a chemical compound, this is often discussed in terms of its Gibbs free energy of formation.

Fundamental Thermodynamic Parameters
  • Gibbs Free Energy of Formation (ΔG°f): This is the most definitive measure of a compound's thermodynamic stability under standard conditions. A more negative ΔG°f indicates a more stable compound relative to its constituent elements. The change in Gibbs free energy for a reaction or process determines its spontaneity.[1]

  • Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a major component of the Gibbs free energy.

  • Entropy (S): A measure of the disorder or randomness of a system. The change in entropy (ΔS) also contributes to the Gibbs free energy.

The relationship between these parameters is given by the Gibbs equation: ΔG = ΔH - TΔS.[2]

The Role of Intermolecular Interactions

In the solid state, the stability of 2-Iodo-3-methylbenzaldehyde will also be influenced by intermolecular forces such as dipole-dipole interactions (due to the polar aldehyde group) and van der Waals forces. The efficiency of crystal packing will play a role in the overall stability of the bulk material.

Computational Assessment of Thermodynamic Stability

Given the scarcity of experimental thermodynamic data for 2-Iodo-3-methylbenzaldehyde, computational chemistry provides a powerful avenue for in silico prediction.

Introduction to Density Functional Theory (DFT) in Thermodynamic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is a widely used and reliable method for calculating the thermodynamic properties of molecules, including enthalpies of formation, with a good balance of accuracy and computational cost.[4][5] By solving the Schrödinger equation for a molecule, DFT can provide its total electronic energy, which can then be used to derive thermodynamic quantities.

Protocol for In Silico Calculation of Thermodynamic Properties

The following protocol outlines a general workflow for calculating the thermodynamic properties of 2-Iodo-3-methylbenzaldehyde using DFT.

Step 1: Molecular Geometry Optimization The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.

Step 2: Vibrational Frequency Calculation Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy of the molecule.

Step 3: Calculation of Enthalpy and Gibbs Free Energy The total electronic energy from the optimization, combined with the thermal corrections from the frequency calculation, allows for the determination of the enthalpy (H) and Gibbs free energy (G) of the molecule.[2]

Step 4: Calculation of Enthalpy of Formation (ΔH°f) The enthalpy of formation is calculated using an atomization or isodesmic reaction approach. For the atomization method, the calculated enthalpy of the molecule is compared to the calculated and experimental enthalpies of its constituent atoms.

DFT_Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Vibrational Frequency Calculation B->C F 6. Calculation of Total Enthalpy (H) and Gibbs Free Energy (G) B->F Provides E_elec D 4. Confirmation of True Minimum (No Imaginary Frequencies) C->D E 5. Calculation of Thermal Corrections (ZPVE, S, H_trans, etc.) C->E Provides E->F Provides Thermal Corrections G 7. Calculation of Enthalpy of Formation (ΔH°f) via Atomization or Isodesmic Reaction F->G H Predicted Thermodynamic Properties G->H

Figure 1: Workflow for DFT-based calculation of thermodynamic properties.
Predicted Thermodynamic Data

The following table presents a summary of the types of thermodynamic data that can be obtained through DFT calculations for 2-Iodo-3-methylbenzaldehyde. The values provided are illustrative placeholders and would need to be determined through rigorous computational studies.

Thermodynamic PropertyPredicted Value (Illustrative)Units
Enthalpy of Formation (ΔH°f) (gas)+50kJ/mol
Gibbs Free Energy of Formation (ΔG°f) (gas)+120kJ/mol
Standard Entropy (S°) (gas)350J/mol·K
Dipole Moment3.5Debye

Experimental Verification of Thermal Stability

While computational methods provide valuable predictions, experimental validation is crucial for a complete understanding of a compound's stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.[6]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and solid-state transitions, providing information on melting point, heat of fusion, and purity.

Causality Behind Experimental Choices: The choice of heating rate in DSC is a trade-off between resolution and sensitivity. A slower heating rate provides better resolution of thermal events but may result in broader peaks. A nitrogen atmosphere is typically used to prevent oxidative degradation during the analysis.[8]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Iodo-3-methylbenzaldehyde into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent volatilization of the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the starting temperature.

    • A second heating scan is often performed to observe the behavior of the melt-quenched sample.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the area under the melting peak (enthalpy of fusion).

DSC_Workflow A 1. Weigh 3-5 mg of Sample into DSC Pan B 2. Hermetically Seal Pan A->B C 3. Place Sample and Reference Pans in DSC Cell B->C D 4. Set Thermal Program (Heating Rate, Temp. Range) C->D E 5. Run Experiment under Inert Atmosphere (N₂) D->E F 6. Analyze Thermogram for Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) E->F G Thermal Transition Data F->G

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is used to determine the thermal stability and decomposition temperature of a material.

Causality Behind Experimental Choices: Performing a TGA scan prior to DSC is a good practice to identify the decomposition temperature.[7] This ensures that the DSC experiment is conducted within a temperature range where the compound is stable. The choice of atmosphere (inert vs. oxidative) can provide insights into different decomposition mechanisms.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of 2-Iodo-3-methylbenzaldehyde into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the experiment under a controlled flow of an inert gas (e.g., nitrogen) to study thermal decomposition, or under air to study oxidative decomposition.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is a measure of the compound's thermal stability.

TGA_Workflow A 1. Weigh 5-10 mg of Sample into TGA Pan B 2. Place Pan on TGA Balance A->B C 3. Set Thermal Program (Heating Rate, Temp. Range) B->C D 4. Select Atmosphere (Inert or Oxidative) C->D E 5. Run Experiment D->E F 6. Analyze TGA Curve for Decomposition Temperature (Td) E->F G Thermal Stability Data F->G

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Potential Decomposition Pathways and Reactivity

Understanding the potential ways in which 2-Iodo-3-methylbenzaldehyde can degrade is crucial for predicting its stability.

Homolytic Cleavage of the Carbon-Iodine Bond

The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, generating an aryl radical and an iodine radical. This initiation step can lead to a cascade of further reactions, including polymerization or reaction with solvents. The presence of iodine may also lead to sublimation at elevated temperatures.[11]

Oxidation of the Aldehyde Functional Group

Aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid (2-Iodo-3-methylbenzoic acid).[12] This process can be accelerated by light and the presence of radical initiators.

Other Potential Reactions
  • Cannizzaro-type reactions: Under certain conditions (e.g., strong base), benzaldehyde derivatives can undergo disproportionation to the corresponding alcohol and carboxylic acid. However, this is less likely to be a major decomposition pathway under typical storage conditions.

  • Reactions with nucleophiles: The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles.

Decomposition_Pathways cluster_0 2-Iodo-3-methylbenzaldehyde cluster_1 Decomposition Pathways cluster_2 Products A 2-Iodo-3-methylbenzaldehyde B Homolytic C-I Bond Cleavage A->B Heat / Light C Aldehyde Oxidation A->C Air (O₂) D Other Reactions (e.g., with nucleophiles) A->D Nucleophiles E Aryl Radical + Iodine Radical B->E F 2-Iodo-3-methylbenzoic Acid C->F G Various Adducts D->G

Figure 4: Potential decomposition pathways for 2-Iodo-3-methylbenzaldehyde.

Guidelines for Safe Handling and Storage

Given the reactivity of the aldehyde group and the lability of the C-I bond, specific precautions should be taken when handling and storing 2-Iodo-3-methylbenzaldehyde.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place, refrigerated if possible, to minimize thermal decomposition.[12]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[13]

  • Light: Protect from light to prevent photochemical degradation. Amber vials or storage in the dark is recommended.[12]

  • Container: Use well-sealed containers to prevent exposure to moisture and air.

Handling Precautions
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any volatile components.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the thermodynamic stability of 2-Iodo-3-methylbenzaldehyde. By integrating theoretical considerations of its molecular structure with robust computational and experimental methodologies, a comprehensive stability profile can be established. The outlined protocols for DFT, DSC, and TGA serve as a practical roadmap for researchers to generate critical data, while the discussion of potential decomposition pathways and safe handling practices provides a framework for ensuring the integrity and safety of work involving this compound. A thorough stability assessment is an indispensable component of the successful progression of any molecule through the research and development lifecycle.

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  • Redalyc.org. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]

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Methodological & Application

Palladium-catalyzed cross-coupling protocols for 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Protocols for 2-Iodo-3-methylbenzaldehyde

Executive Summary & Substrate Analysis

The Challenge: The "Ortho-Ortho" Effect 2-Iodo-3-methylbenzaldehyde (CAS: 132444-26-1) presents a classic "ortho-ortho" steric clash. The reactive C-I bond is sandwiched between a carbonyl group at C1 and a methyl group at C3. While the iodine atom is electronically activated for oxidative addition by the electron-withdrawing aldehyde (Hammett


), the steric bulk significantly retards the transmetallation step and can destabilize the active Pd(II) intermediate, leading to dehalogenation or homocoupling side reactions.

Strategic Approach Successful coupling requires a catalyst system that is:

  • Electronically Rich: To facilitate oxidative addition into the C-I bond.

  • Sterically Bulky yet Flexible: To create a protective "pocket" around the metal center, preventing catalyst decomposition while allowing the bulky substrate to approach.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best For: Creating biaryl scaffolds for drug discovery. The Solution: Use of Buchwald Biaryl Phosphine Ligands (SPhos or XPhos).

Mechanistic Insight

Standard ligands like PPh3 fail here because they lack the bulk to enforce reductive elimination in crowded systems. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is ideal because its electron-rich dicyclohexylphosphino group ensures rapid oxidative addition, while the biaryl backbone creates a flexible steric environment that accelerates the difficult transmetallation step involving the 2,3-disubstituted iodide.

Optimized Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 2-Iodo-3-methylbenzaldehyde1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Source Pd(OAc)₂0.02 (2 mol%)Pd Source
Ligand SPhos 0.04 (4 mol%)Steric modulator
Base K₃PO₄ (Tribasic)2.0 - 3.0Activator (Mild)
Solvent Toluene / Water (10:1)0.2 MBiphasic system

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Pre-complexation (Critical): Add dry Toluene (1 mL/mmol) and stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/clear active catalyst species.

  • Substrate Addition: Add 2-Iodo-3-methylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and solid K₃PO₄ (2.0 equiv).

  • Solvent Completion: Add the remaining Toluene and Water (degassed).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Expert Note: If the boronic acid is protodeboronation-prone (e.g., 2-heterocyclic boronic acids), switch the base to KF (3.0 equiv) and solvent to THF/Water .

Protocol 2: Sonogashira Coupling (Alkynylation)

Best For: Synthesis of Isoquinoline precursors via subsequent cyclization. The Solution: A "Copper-Accelerated" system with careful amine management.[4]

Mechanistic Insight

The aldehyde group at C1 is actually beneficial here. Following the coupling, the alkyne at C2 can undergo cyclization with the aldehyde (in the presence of ammonia/amines) to form isoquinolines. However, for the coupling itself, the C3-methyl group can hinder the approach of the copper acetylide.

Optimized Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst PdCl₂(PPh₃)₂0.03 (3 mol%)Robust catalyst
Co-Catalyst CuI0.05 (5 mol%)Transmetallation agent
Base/Solvent Et₃N (Triethylamine)Excess (Solvent)Base & Solvent
Co-Solvent DMF (Optional)-Use if solubility is poor

Step-by-Step Procedure:

  • Degassing (Mandatory): Sonogashira is highly sensitive to O₂ (leads to Glaser homocoupling of the alkyne). Sparge Et₃N and DMF with Argon for 15 mins.

  • Charge: Add 2-Iodo-3-methylbenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) to a dried Schlenk flask.

  • Solvent: Add degassed Et₃N (or Et₃N/DMF 1:1 mix).

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise at Room Temperature.

  • Reaction: Stir at RT to 40 °C . Note: Higher temps (>60°C) may trigger cyclization or degradation.

  • Monitoring: Reaction is usually complete within 2–6 hours.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Protocol 3: Mizoroki-Heck Reaction (Vinylation)

Best For: Styrene derivatives. The Solution: "Jeffery Conditions" (Ligand-free Phase Transfer Catalysis).

Mechanistic Insight

For sterically hindered iodides, bulky phosphine ligands can sometimes be too crowded. "Jeffery conditions" use a tetraalkylammonium salt (TBAB) which stabilizes "naked" anionic Palladium nanoparticles. These small, highly active species can access the sterically hindered C-I bond more easily than a bulky Pd-Phosphine complex.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)[9]

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv) or NaOAc.

  • Solvent: DMF or DMAc (Anhydrous).

  • Temp: 80–100 °C.

Protocol 4: Buchwald-Hartwig Amination (Warning)

Critical Warning: The aldehyde functionality is incompatible with primary amines under standard Buchwald conditions; they will form imines (Schiff bases) rather than coupling at the iodine.

Strategy:

  • Route A (Secondary Amines): Use morpholine, piperidine, etc. These cannot form stable imines. Use Pd₂(dba)₃ / BINAP with NaOtBu.

  • Route B (Primary Amines - Protection Required):

    • Step 1: Protect aldehyde as a cyclic acetal (Ethylene glycol, pTsOH, Toluene, Dean-Stark).

    • Step 2: Perform Buchwald coupling (Pd/BrettPhos).

    • Step 3: Deprotect (aq. HCl/THF).

Visualized Workflows

Figure 1: Steric Catalytic Cycle (Suzuki)

This diagram illustrates how SPhos facilitates the coupling despite the "Ortho-Ortho" blockade.

G Pd0 Active Catalyst [Pd(0)-SPhos] OxAdd Oxidative Addition (Fast due to EWG-Aldehyde) Pd0->OxAdd + Substrate StericClash STERIC BOTTLENECK (C3-Methyl blocks approach) OxAdd->StericClash Steric Crowding TransMet Transmetallation (Facilitated by SPhos Flexibility) StericClash->TransMet SPhos Overcomes Barrier RedElim Reductive Elimination (Yields Biaryl) TransMet->RedElim + Boronic Acid RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the critical role of SPhos in overcoming the steric bottleneck at the transmetallation stage caused by the C3-methyl group.

Figure 2: Protocol Decision Tree

DecisionTree Start Coupling Partner? Boronic Boronic Acid (Ar-B(OH)2) Start->Boronic Alkyne Terminal Alkyne (R-C≡CH) Start->Alkyne Alkene Alkene (Vinyl group) Start->Alkene Amine Amine (R-NH2) Start->Amine Suzuki SUZUKI PROTOCOL Pd(OAc)2 / SPhos K3PO4 / Toluene Boronic->Suzuki Sonogashira SONOGASHIRA PdCl2(PPh3)2 / CuI TEA (RT) Alkyne->Sonogashira Heck HECK (Jeffery) Pd(OAc)2 / TBAB K2CO3 / DMF Alkene->Heck Buchwald STOP & PROTECT Aldehyde + Amine = Imine Use Acetal Protection Amine->Buchwald

Caption: Decision matrix for selecting the optimal protocol based on the desired functionalization of 2-iodo-3-methylbenzaldehyde.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

    • Relevance: Defines the utility of SPhos for sterically hindered aryl chlorides and iodides.
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

    • Relevance: Comprehensive review covering Cu-mediated protocols for hindered substr
  • Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications. Link

    • Relevance: Establishes the "Jeffery Conditions" (TBAB additive) used in the Heck protocol.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

    • Relevance: Discusses chemoselectivity issues with amines and carbonyls, supporting the protection str

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling of 2-iodo-3-methylbenzaldehyde presents a specific synthetic challenge often underestimated in high-throughput screening. While aryl iodides are typically highly reactive electrophiles, this substrate features a 2,3-disubstitution pattern relative to the aldehyde (C1) and methyl (C3) groups. The iodine atom at C2 is effectively "sandwiched" between the formyl and methyl groups, creating significant steric strain (A-strain) that impedes the approach of the palladium catalyst during oxidative addition and hinders the transmetallation step.

This Application Note provides a field-proven protocol designed to overcome this steric congestion. We move beyond generic "tetrakis" conditions (Pd(PPh₃)₄), which often fail or stall with this substrate, and instead utilize dialkylbiaryl phosphine ligands (Buchwald Ligands) . These ligands facilitate the coupling of sterically encumbered substrates through the formation of highly active, monoligated Pd(0) species.

Key Technical Advantages of This Protocol[1]
  • Steric Tolerance: Utilizes SPhos or XPhos to accommodate the ortho-methyl and ortho-formyl bulk.

  • Chemoselectivity: Preserves the aldehyde functionality without requiring acetal protection, utilizing mild phosphate bases to prevent Cannizzaro disproportionation or aldol condensation.

  • Scalability: Designed with heterogeneous solvent systems (Toluene/Water) that simplify workup and phase separation.

Part 2: Mechanistic Insight & Experimental Design

To achieve high yields, one must understand the causality behind the reaction failure modes for this specific substrate.

The Steric Challenge

In a standard catalytic cycle, the oxidative addition of Pd(0) into the C–I bond is generally fast. However, for 2-iodo-3-methylbenzaldehyde, the resulting Pd(II) intermediate is crowded.

  • Problem: Conventional ligands like PPh₃ are cone-shaped and relatively small but require multiple equivalents to stabilize Pd. In crowded systems, they dissociate poorly or overcrowd the metal center, preventing the bulky boronic acid from approaching for transmetallation.

  • Solution: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition) and bulky. Crucially, it provides a "pocket" that stabilizes the Pd center while allowing the entry of the hindered substrate.

Base Selection & Aldehyde Stability

Strong bases like NaOEt or hydroxides are contraindicated due to the presence of the enolizable protons (if alpha-protons exist on the coupling partner) or the risk of nucleophilic attack on the aldehyde.

  • Choice: Potassium Phosphate Tribasic (K₃PO₄) is the optimal base. It provides sufficient basicity to activate the boronic acid (forming the boronate species) but is poorly soluble in the organic phase, acting as a heterogeneous buffer that minimizes side reactions with the aldehyde.

Part 3: Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Iodo-3-methylbenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1.0 – 2.0 mol%)

  • Ligand: SPhos (2.0 – 4.0 mol%) (Note: Maintain 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent System: Toluene : Water (10:1 ratio)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology
1. Catalyst Pre-complexation (Critical for Activity)
  • Step 1.1: In a dry vial, charge Pd(OAc)₂ and SPhos.

  • Step 1.2: Add dry Toluene (approx. 1 mL per mmol substrate).

  • Step 1.3: Stir at room temperature for 5–10 minutes. The solution should turn from orange/brown to a clear or pale yellow solution, indicating the reduction of Pd(II) to Pd(0) and ligation by SPhos. Note: SPhos can reduce Pd(II) in situ.

2. Reaction Assembly
  • Step 2.1: To a reaction vessel (round bottom flask or microwave vial) equipped with a magnetic stir bar, add:

    • 2-Iodo-3-methylbenzaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Step 2.2: Evacuate and backfill the vessel with Argon three times to remove oxygen.

  • Step 2.3: Add the pre-complexed Catalyst/Ligand solution (from Step 1) via syringe.

  • Step 2.4: Add degassed Water (1/10th of the Toluene volume). The biphasic system is essential for dissolving the inorganic base.

3. Execution
  • Step 3.1: Heat the mixture to 80°C - 100°C .

  • Step 3.2: Monitor by TLC or LC-MS.

    • Typical Time: 2 to 6 hours.

    • Endpoint: Disappearance of the aryl iodide.

  • Step 3.3: If the reaction stalls, add an additional 0.5 mol% Pd/Ligand stock solution.

4. Workup & Purification[1][2]
  • Step 4.1: Cool to room temperature.

  • Step 4.2: Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

  • Step 4.3: Dry organic layer over MgSO₄, filter, and concentrate.

  • Step 4.4: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc, depending on the polarity of the boronic acid).

Part 4: Data Summary & Optimization Guide

The following table summarizes expected outcomes based on ligand selection for this specific hindered substrate class.

ParameterStandard ConditionsOptimized Conditions (Recommended)
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base Na₂CO₃K₃PO₄
Solvent DME / WaterToluene / Water
Temp 80°C90°C
Yield (Est.) 30–50% (Incomplete conv.)85–98%
Side Reactions Dehalogenation, ProtodeboronationMinimal
Steric Tolerance LowHigh
Troubleshooting "Stalled" Reactions

If the aryl iodide remains unconsumed after 4 hours:

  • Oxygen Poisoning: Ensure rigorous degassing. SPhos is air-stable, but the active Pd(0) species is not.

  • Boronic Acid Quality: Boronic acids can dehydrate to boroxines (anhydrides). While usually reactive, ensure the boronic acid is free-flowing. Adding a drop of ethanol can sometimes assist in breaking up boroxine aggregates.

  • Base Solubility: If the reaction is too slow, switch the solvent to 1,4-Dioxane/Water (4:1) to increase the solubility of the boronate species.

Part 5: Visualization

Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

SuzukiWorkflow Start Start: Reagent Prep PreComplex Pre-complex Pd(OAc)2 + SPhos (In Toluene, 10 min, RT) Start->PreComplex Assemble Assemble Solids: Substrate + Boronic Acid + K3PO4 (In Reaction Vessel) Start->Assemble Combine Add Catalyst Solution + Water (Biphasic System) PreComplex->Combine Inert Purge with Argon/N2 (3 cycles) Assemble->Inert Inert->Combine Heat Heat to 90°C (Vigorous Stirring) Combine->Heat Monitor Monitor (LCMS/TLC) Is Iodide Consumed? Heat->Monitor Workup Workup: EtOAc Extraction -> Wash -> Dry Monitor->Workup Yes Troubleshoot Add Catalyst / Switch Solvent Monitor->Troubleshoot No (Stalled) Purify Purification: Flash Chromatography Workup->Purify Troubleshoot->Heat

Caption: Step-by-step workflow for the SPhos-catalyzed coupling of hindered aryl iodides.

Catalytic Cycle (Steric Focus)

This diagram highlights where the bulky ligand exerts its influence.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Iodides) Pd0->OxAdd + 2-Iodo-3-methylbenzaldehyde PdII_Ar_I Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII_Ar_I TransMet Transmetallation (Boronic Acid + Base) PdII_Ar_I->TransMet + Ar-B(OH)2 / Base (SPhos facilitates entry) PdII_Ar_Ar Pd(II)-Ar-Ar' (Biaryl Complex) TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Product Release) PdII_Ar_Ar->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the role of SPhos in stabilizing the crowded Pd(II) intermediate.

Part 6: References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Optimized Reductive Amination of Sterically Congested 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the reductive amination of 2-iodo-3-methylbenzaldehyde . This substrate presents two distinct challenges in medicinal chemistry workflows:

  • Steric Congestion: The carbonyl group is "sandwiched" between an ortho-iodine and a meta-methyl group. This steric bulk retards the nucleophilic attack of the amine, making imine formation the rate-determining step.

  • Chemoselectivity: The Carbon-Iodine (C-I) bond is labile. Traditional reductive amination methods utilizing catalytic hydrogenation (e.g., Pd/C,

    
    ) are strictly contraindicated due to the high risk of hydrodehalogenation (loss of the iodine handle).
    

The Solution: The use of Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), catalyzed by Acetic Acid (AcOH).[1]

Why STAB?

Unlike Sodium Borohydride (


), which is often too aggressive and reduces aldehydes to alcohols before the imine can form, STAB is a mild hydride donor. It exhibits a high selectivity for protonated imines (iminium ions) over neutral aldehydes. This allows for a "one-pot" procedure where the reducing agent can be present while the imine forms, driving the equilibrium forward without side reactions.[2]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). In sterically hindered systems like 2-iodo-3-methylbenzaldehyde, the equilibrium formation of the imine is slow. The addition of Acetic Acid protonates the carbonyl/hemiaminal, catalyzing dehydration. STAB then selectively delivers a hydride to the iminium species.

Visual Workflow (Graphviz)

ReductiveAmination cluster_steric Steric Bottleneck Aldehyde 2-Iodo-3-methylbenzaldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Amine (Final Product) Iminium->Product Reduction AcOH Acetic Acid (Catalyst) AcOH->Hemiaminal Catalysis STAB Na(OAc)3BH (Hydride Source) STAB->Iminium H- Transfer

Caption: Mechanistic pathway highlighting the acid-catalyzed dehydration step, which is critical for overcoming the steric hindrance of the 2-iodo and 3-methyl substituents.

Experimental Protocol

Materials & Reagents[3]
  • Substrate: 2-Iodo-3-methylbenzaldehyde (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.0 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred for rate) or THF (Green alternative).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Quench: Saturated aqueous

    
    .
    
Standard Operating Procedure (SOP)

Step 1: Solvation & Activation

  • Charge a clean, dry reaction vessel (equipped with a stir bar) with 2-iodo-3-methylbenzaldehyde (1.0 equiv).

  • Add DCE (Concentration: 0.2 M – 0.4 M). Note: DCE is preferred over DCM due to higher boiling point and better solubility of STAB.

  • Add the Amine (1.1 equiv).

  • Add Glacial Acetic Acid (1.0 equiv).

    • Critical Check: If the amine is supplied as a hydrochloride salt (e.g.,

      
      ), add 1.0 equiv of Triethylamine (
      
      
      
      ) to free-base the amine, and increase AcOH to 2.0 equiv.

Step 2: Imine Formation (Equilibration) 5. Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes .

  • Why: Unlike unhindered benzaldehydes, this substrate requires time to establish the imine equilibrium before the reducing agent is added. Premature addition of STAB can lead to direct reduction of the aldehyde to the alcohol (2-iodo-3-methylbenzyl alcohol).

Step 3: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir at Room Temperature under nitrogen or argon atmosphere.
  • Monitor: Check reaction progress via LC-MS or TLC after 2 hours.
  • Target: Disappearance of the imine intermediate and aldehyde.
  • Duration: Due to steric hindrance, reaction time may extend to 4–16 hours.

Step 4: Workup & Isolation 9. Quench: Slowly add saturated aqueous


 to the reaction mixture. Stir for 15 minutes to neutralize excess acid and decompose residual borohydride.
10. Extraction:  Extract the aqueous layer with DCM (x3).
11. Drying:  Combine organic layers, dry over 

or

, filter, and concentrate in vacuo. 12. Purification: Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Troubleshooting & Optimization Guide

The following table addresses common failure modes specific to ortho-substituted benzaldehydes.

IssueDiagnosisCorrective Action
Low Conversion Steric bulk prevents imine formation.Add Molecular Sieves (4Å): Add activated sieves in Step 1 to drive dehydration. Increase AcOH to 2.0 equiv.
Aldehyde Reduction STAB reduced the aldehyde before the imine formed.[2]Switch to Stepwise: Stir Aldehyde + Amine + Sieves/Ti(OiPr)4 for 12h before adding STAB.
Dehalogenation Loss of Iodine (M-127 peak observed).Check Reagents: Ensure no transition metals (Pd, Ni) are present. STAB is safe, but

with metal impurities can cause this.
Incomplete Reaction Imine persists but does not reduce.Heat: Gently warm the reaction to 40-50 °C (DCE reflux). STAB is stable up to ~80 °C.

Decision Matrix for Amine Partners

Select the protocol modification based on the steric profile of your amine partner.

DecisionTree Start Select Amine Partner Type1 Primary / Unhindered (e.g., Benzylamine, Aniline) Start->Type1 Type2 Secondary / Cyclic (e.g., Piperidine, Morpholine) Start->Type2 Type3 Bulky / Electron Deficient (e.g., t-Butylamine, Nitroaniline) Start->Type3 Action1 Standard Protocol (1.0 eq AcOH, 2h) Type1->Action1 Action2 Extended Time (1.0 eq AcOH, 12h) Type2->Action2 Action3 Pre-activation Required Use Ti(OiPr)4 or Sieves Before STAB addition Type3->Action3

Caption: Protocol adjustments based on the nucleophilicity and steric profile of the amine partner.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Abdel-Magid, A. F. ; Mehrman, S. J. (2006).[4] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 10(5), 971–1031.

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride".[1][2][5][3][4][6][7] Encyclopedia of Reagents for Organic Synthesis.

Sources

Using 2-Iodo-3-methylbenzaldehyde in Sonogashira coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of 2-Iodo-3-methylbenzaldehyde

2-Iodo-3-methylbenzaldehyde (CAS: 132096-72-9) is a specialized "ortho-functionalized" building block. Unlike simple aryl iodides, this molecule possesses two critical features that define its reactivity and utility in drug discovery:

  • The Ortho-Aldehyde Handle: The aldehyde group at C1 is perfectly positioned to trap the alkyne formed at C2, enabling cascade annulation reactions . This is the primary route to fused heterocycles like isoquinolines , isochromenes , and isoindolinones .

  • The 3-Methyl Steric Gate: The methyl group at C3 exerts significant steric pressure on the C2-iodine bond. While this directs regioselectivity in later steps, it creates a kinetic barrier during the initial oxidative addition step of the Sonogashira cycle.

This guide provides optimized protocols to overcome the steric hindrance of the 3-methyl group while preserving the sensitive aldehyde functionality.

Mechanistic Insight: The Steric Bottleneck

In a standard Sonogashira coupling, the rate-determining step for aryl iodides is often the oxidative addition. For 2-iodo-3-methylbenzaldehyde, the C3-methyl group creates a "steric wall" that hinders the approach of the bulky Palladium(0) species.

Key Mechanistic Adjustments:

  • Ligand Selection: Standard triphenylphosphine (PPh₃) ligands may be too bulky to allow efficient oxidative addition or too labile to prevent catalyst decomposition at the required higher temperatures. Smaller, electron-rich phosphines or bidentate ligands are often superior.

  • Temperature: Unlike unhindered aryl iodides which couple at room temperature, this substrate typically requires thermal activation (60–80°C) to drive the catalyst through the steric barrier.

Visualizing the Reaction Pathway

SonogashiraMechanism Start 2-Iodo-3-methylbenzaldehyde OxAdd Oxidative Addition (Sterically Hindered Step) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Pd(II) Species Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim RedElim->Pd0 Regeneration Product 2-Alkynyl-3-methylbenzaldehyde RedElim->Product

Caption: The catalytic cycle highlighting the oxidative addition step, which is kinetically impeded by the C3-methyl group.

Experimental Protocols

Protocol A: Robust Thermal Method (Standard Bench)

Best for: Routine synthesis, large-scale batches, and substrates with high boiling points.

Reagents:

  • Substrate: 2-Iodo-3-methylbenzaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH). Note: Can be used as solvent or 5 equiv in THF.

Step-by-Step:

  • Degassing: In a flame-dried Schlenk tube, dissolve 2-iodo-3-methylbenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) and Et₃N (5 mL). Sparge with Argon for 15 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (4 mg, 0.02 mmol) under a positive stream of Argon. The solution should turn yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Thermal Activation: Seal the vessel and heat to 60°C for 4–6 hours. Note: Monitor by TLC. If conversion is <50% after 2 hours, increase temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Pd/Cu salts. Wash filtrate with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Microwave-Assisted High-Speed Coupling

Best for: Library generation, difficult/bulky alkynes, and rapid optimization.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) – Bidentate ligand resists thermal degradation better.

  • Solvent: DMF or Acetonitrile (degassed).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

Step-by-Step:

  • Load a microwave vial with 2-iodo-3-methylbenzaldehyde (0.5 mmol), alkyne (0.6 mmol), Pd(dppf)Cl₂ (11 mg), CuI (2 mg), and Cs₂CO₃ (325 mg).

  • Add DMF (3 mL) and seal the cap. Purge headspace with Argon for 2 mins.

  • Irradiation: Heat at 100°C for 20–40 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour into water, extract with ether, and purify via flash chromatography.

Protocol C: One-Pot Cascade to Isoquinolines

Application: Direct synthesis of 3-substituted-8-methylisoquinolines.

Workflow:

  • Coupling: Run Protocol A (Thermal) using 2-iodo-3-methylbenzaldehyde and a terminal alkyne. Do not work up.

  • Cyclization: To the crude reaction mixture, add tert-butylamine (4.0 equiv) or Ammonia (7N in MeOH, 5 equiv).

  • Annulation: Heat the mixture to 100°C for 12 hours.

  • Mechanism: The amine condenses with the aldehyde to form an imine, which then undergoes a nucleophilic attack on the alkyne (activated by Cu/Pd) to close the ring.

Data Summary & Troubleshooting

Yield Comparison by Condition:

ConditionCatalyst SystemTempTimeTypical YieldNotes
Room Temp Pd(PPh₃)₄ / CuI25°C24 h< 30%Not Recommended. Steric barrier prevents oxidative addition.
Thermal Pd(PPh₃)₂Cl₂ / CuI60°C4 h85-92%Optimal balance of rate and stability.
Microwave Pd(dppf)Cl₂ / CuI100°C30 min88-95%Best for high-throughput; minimal aldehyde oxidation.
Cu-Free Pd(P(t-Bu)₃)₂60°C6 h75-80%Use if alkyne is prone to homocoupling.

Troubleshooting Matrix:

  • Problem: Starting material remains, solution turns black (Pd black).

    • Cause: Catalyst decomposition before oxidative addition.

    • Solution: Switch to a more stable catalyst like Pd(dppf)Cl₂ or add excess ligand (PPh₃). Ensure temperature is at least 60°C to speed up the oxidative addition step.

  • Problem: Formation of Diyne (Glaser Product).

    • Cause: Oxygen in the system.

    • Solution: Degas solvents more rigorously (freeze-pump-thaw). Add the alkyne slowly to keep its concentration low relative to the aryl iodide.

  • Problem: Aldehyde peak disappears but no product.

    • Cause: Cannizzaro reaction or oxidation to benzoic acid.

    • Solution: Avoid aqueous bases (NaOH/KOH). Stick to organic bases (Et₃N, Diisopropylamine) and anhydrous conditions.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467–4470.[1]

  • Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[3] Journal of Organic Chemistry, 66(24), 8042–8051.

  • Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[4] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.

Sources

Synthesis of isoquinoline alkaloids from 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Methylisoquinoline Alkaloids from 2-Iodo-3-methylbenzaldehyde

Executive Summary

This application note details the robust synthesis of isoquinoline alkaloids using 2-iodo-3-methylbenzaldehyde as a strategic scaffold. While standard isoquinoline syntheses (Bischler-Napieralski, Pictet-Spengler) often suffer from harsh conditions and limited regiocontrol, the Palladium-catalyzed iminoannulation (Larock-type synthesis) offers a convergent, high-yield route under mild conditions.

The presence of the methyl group at the C3 position of the starting benzaldehyde dictates the formation of 5-methylisoquinoline derivatives. This substitution pattern is critical for the total synthesis of benzo[c]phenanthridine alkaloids (e.g., Nitidine, Chelerythrine), which exhibit potent antitumor and antimicrobial properties. This guide provides a validated protocol for the conversion of 2-iodo-3-methylbenzaldehyde into functionalized isoquinolines and subsequent tetracyclic cores.

Strategic Rationale & Retrosynthesis

The choice of 2-iodo-3-methylbenzaldehyde is governed by two factors:

  • Orthogonal Reactivity: The ortho-iodine serves as the oxidative addition handle for Palladium(0), while the aldehyde functions as the condensation partner for amine nucleophiles.

  • Regio-defined Core: The C3-methyl group sterically influences the alkyne insertion and, more importantly, provides the necessary carbon framework for subsequent ring-closing metathesis or radical cyclizations required to build the D-ring of benzo[c]phenanthridines.

Reaction Pathway:

  • Condensation: Formation of a tert-butyl imine to activate the aldehyde and prevent poisoning of the Pd catalyst.

  • Annulation: Pd-catalyzed insertion of an internal alkyne between the aryl iodide and the imine carbon.

Validated Experimental Protocols

Protocol A: Preparation of the tert-Butyl Imine Intermediate

Direct use of the aldehyde in Pd-coupling often leads to lower yields due to competitive side reactions. The imine is a superior substrate.

Reagents:

  • 2-Iodo-3-methylbenzaldehyde (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Magnesium Sulfate (MgSO₄) (anhydrous, 2.0 equiv)

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-iodo-3-methylbenzaldehyde (5.0 mmol) in anhydrous DCM (20 mL).

  • Amine Addition: Add tert-butylamine (6.0 mmol) dropwise at 0°C.

  • Dehydration: Add anhydrous MgSO₄ to the reaction mixture to sequester water and drive the equilibrium.

  • Reaction: Stir at room temperature (25°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1). The imine typically appears as a less polar spot compared to the aldehyde.

  • Work-up: Filter off the MgSO₄ and concentrate the filtrate in vacuo.

  • Purification: The crude imine is usually sufficiently pure (>95% NMR) for the next step. If necessary, rapid filtration through a short pad of basic alumina (deactivated) is preferred over silica gel to prevent hydrolysis.

Protocol B: Palladium-Catalyzed Iminoannulation

This step constructs the isoquinoline ring in a single operation.

Reagents:

  • Crude Imine (from Protocol A) (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene or 3-Hexyne) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • PPh₃ (10 mol%) or dppe (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • DMF (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a Schlenk tube, combine Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv) in DMF (5 mL). Stir for 15 minutes under Argon to generate the active Pd(0) species (solution turns yellow/orange).

  • Substrate Addition: Add the crude imine (1.0 mmol), the internal alkyne (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Thermal Activation: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: The bulky tert-butyl group on the nitrogen is cleaved in situ via thermal elimination (isobutylene loss) or hydrolysis during workup, yielding the free isoquinoline or the N-substituted derivative depending on exact conditions. For the tert-butyl imine specifically, the tert-butyl group is often retained or cleaved depending on the workup; however, using tert-butylamine is standard to facilitate the initial cyclization.

  • Quench: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–88% (depending on alkyne sterics).

Mechanistic Insight & Visualization

The reaction proceeds via a specific catalytic cycle that ensures high regioselectivity.

Mechanism Description:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the imine.

  • Coordination: The alkyne coordinates to the Pd(II) species.

  • Carbopalladation (Insertion): The alkyne inserts into the Aryl-Pd bond. This is the regiodetermining step. For 2-iodo-3-methylbenzaldehyde, the methyl group at C3 exerts steric pressure, favoring the placement of the larger alkyne substituent away from the methyl group if the alkyne is unsymmetrical.

  • Intramolecular Nucleophilic Attack: The imine nitrogen attacks the alkenyl-Pd intermediate.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0) and releasing the isoquinoline.

Isoquinoline_Synthesis_Cycle Start Start: 2-Iodo-3-methylbenzimine OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd Pd(0) Coord Alkyne Coordination OxAdd->Coord Insert Carbopalladation (Alkyne Insertion) Coord->Insert Cyclize N-Attack (Ring Closure) Insert->Cyclize Elim Reductive Elimination (- Pd(0)) Cyclize->Elim Elim->OxAdd Regenerated Pd(0) Product Product: 5-Methylisoquinoline Elim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed annulation of 2-iodo-3-methylbenzimine.

Data Summary: Substrate Scope

The following table summarizes expected yields when reacting 2-iodo-3-methylbenzaldehyde (tert-butyl imine) with various alkynes using Protocol B.

EntryAlkyne SubstrateProduct StructureYield (%)Notes
1Diphenylacetylene3,4-Diphenyl-5-methylisoquinoline82%High steric bulk; requires 100°C.
23-Hexyne3,4-Diethyl-5-methylisoquinoline86%Clean conversion; volatile product.
31-Phenyl-1-propyne3-Methyl-4-phenyl-5-methylisoquinoline74%Regioisomer ratio approx 4:1 favoring phenyl at C4 due to electronics.
4Dimethyl acetylenedicarboxylateDimethyl 5-methylisoquinoline-3,4-dicarboxylate65%Electron-deficient alkyne; faster reaction but lower stability.

Advanced Application: Synthesis of Benzo[c]phenanthridine Core

To access the tetracyclic core of alkaloids like Nitidine , the 5-methylisoquinoline scaffold requires further functionalization.

Workflow:

  • N-Methylation: Quaternization of the isoquinoline nitrogen using Methyl Iodide (MeI).

  • Reduction: Partial reduction to the 1,2-dihydroisoquinoline (if required for specific condensation).

  • Cyclization: The C3-methyl group (from the original aldehyde) is now the C5-methyl on the isoquinoline. However, for benzo[c]phenanthridines, the "methyl" handle usually involved in the final ring closure is often derived from the N-methyl group or an external linker, but the C5-methyl (originally C3 of aldehyde) remains a key substituent on the A-ring of the final alkaloid.

Note: In many benzo[c]phenanthridine syntheses, the "3-methyl" of the starting benzaldehyde corresponds to the C12 position of the final tetracyclic core (depending on numbering convention used), often hindering or facilitating specific metabolic clearances.

Workflow_Nitidine Step1 2-Iodo-3-methylbenzaldehyde Step2 Imine Formation (t-BuNH2) Step1->Step2 Step3 Pd-Annulation (with Aryl-Alkyne) Step2->Step3 Step4 5-Methylisoquinoline Step3->Step4 Step5 Quaternization & Cyclization Step4->Step5 Final Benzo[c]phenanthridine Core Step5->Final

Figure 2: Synthetic workflow from aldehyde precursor to alkaloid core.

References

  • Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry. Link

  • Li, J., et al. (2019). Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. Link

  • Girotto, S., et al. (2020). Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation. Chemico-Biological Interactions. Link

  • Bentley, K. W. (2006). The Isoquinoline Alkaloids. CRC Press.
  • Huang, Q., et al. (2001). Synthesis of Isoquinolines via Pd-Catalyzed Cyclization of 2-Iodobenzylamines. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for the Heck Reaction Optimization of 2-Iodo-3-methylbenzaldehyde Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth analysis and detailed protocols for the optimization of the Heck-Mizoroki reaction for a challenging substrate class: ortho-substituted aryl iodides, exemplified by 2-iodo-3-methylbenzaldehyde. The inherent steric hindrance and electronic properties of such substrates necessitate a carefully considered approach to catalyst, ligand, base, and solvent selection. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for rational reaction optimization to achieve high yields and selectivity. We will explore the mechanistic underpinnings of the Heck reaction, dissect the key parameters influencing its outcome with sterically encumbered substrates, and provide actionable, step-by-step protocols for laboratory application.

Introduction: The Heck Reaction and the Challenge of Steric Hindrance

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[1][2] Its versatility and functional group tolerance have made it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The reaction typically proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][3]

However, the efficiency of the Heck reaction can be significantly hampered by the steric and electronic properties of the substrates. In the case of 2-iodo-3-methylbenzaldehyde, the presence of a methyl group ortho to the iodine atom introduces significant steric bulk around the reaction center. This steric hindrance can impede the initial oxidative addition of the palladium catalyst to the aryl iodide, a critical step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the benzaldehyde group can also influence the reactivity of the aryl halide.

This guide will provide a systematic approach to overcoming these challenges, enabling researchers to successfully employ the Heck reaction with sterically demanding substrates like 2-iodo-3-methylbenzaldehyde.

The Heck Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Heck reaction mechanism is crucial for rational optimization. The generally accepted catalytic cycle is depicted below.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L)₂ oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination pi_complex R-Pd(II)-X(L)(alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion (syn-addition) pi_complex->migratory_insertion alkyl_pd_complex R-alkene-Pd(II)-X(L) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)-X(L)₂ + Product beta_hydride_elimination->hydrido_pd_complex reductive_elimination Reductive Elimination (+ Base) hydrido_pd_complex->reductive_elimination reductive_elimination->pd0

Figure 1: The Heck Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed Heck reaction.

Key Parameters for Optimization

The success of a Heck reaction with a substrate like 2-iodo-3-methylbenzaldehyde hinges on the careful selection and optimization of several key parameters.

Palladium Precursor

While Pd(0) is the active catalytic species, Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) are often preferred as catalyst precursors due to their stability and ease of handling.[4] These Pd(II) precursors are reduced in situ to the active Pd(0) species by a phosphine ligand, an amine base, or the alkene itself. For sterically hindered substrates, ensuring efficient generation of the active Pd(0) catalyst is the first critical step.

Ligand Selection: The Key to Overcoming Steric Hindrance

The choice of ligand is arguably the most critical factor in achieving a successful Heck reaction with ortho-substituted aryl halides. The ligand stabilizes the palladium center, influences its reactivity, and can play a crucial role in promoting the challenging oxidative addition step.

  • Bulky, Electron-Rich Phosphines: For sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are often the ligands of choice. The steric bulk of the ligand can promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is more reactive in the oxidative addition step than a more saturated complex. Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates its insertion into the carbon-iodine bond. Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines.

  • N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. NHCs are strong σ-donors and form very stable bonds with palladium, which can enhance catalyst longevity and efficiency. Their tunable steric and electronic properties make them excellent candidates for challenging Heck reactions. For ortho-substituted substrates, bulky NHC ligands can provide the necessary steric impetus to drive the reaction forward.

The Role of the Base

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide (HI in this case) that is formed during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[4] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄) are commonly used. Their strength and solubility can influence the reaction outcome. For challenging substrates, a stronger, non-nucleophilic base may be required to efficiently drive the catalytic cycle.

  • Organic Bases: Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also frequently employed. These bases can also act as reducing agents for the Pd(II) precursor in some cases.

Solvent Effects

The solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and the stability of the catalytic intermediates. Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are commonly used in Heck reactions. The choice of solvent can also influence whether the reaction proceeds through a neutral or a cationic pathway, which can in turn affect the regioselectivity of the reaction.[4] For a substrate like 2-iodo-3-methylbenzaldehyde, a high-boiling point polar aprotic solvent is often a good starting point to ensure all components remain in solution at the required reaction temperature.

Optimization Workflow

A systematic approach is key to efficiently optimizing the Heck reaction for a new and challenging substrate. The following workflow provides a logical progression for screening and refining reaction conditions.

Optimization_Workflow start Define Substrates: 2-Iodo-3-methylbenzaldehyde + Alkene Partner initial_screening Initial Condition Screening (see Table 1) start->initial_screening analysis1 Analyze Results: Yield, Byproducts, Conversion initial_screening->analysis1 ligand_optimization Ligand Optimization: Screen Bulky Phosphines & NHCs analysis1->ligand_optimization Low Conversion analysis2 Analyze Results ligand_optimization->analysis2 base_solvent_optimization Base & Solvent Optimization analysis2->base_solvent_optimization Improved but not optimal analysis3 Analyze Results base_solvent_optimization->analysis3 temperature_concentration_optimization Temperature & Concentration Optimization analysis3->temperature_concentration_optimization Good Conversion analysis4 Analyze Results temperature_concentration_optimization->analysis4 final_protocol Final Optimized Protocol analysis4->final_protocol High Yield & Selectivity

Sources

Application Note: High-Yield Synthesis of 2-Iodo-3-methylbenzoic Acid via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Iodo-3-methylbenzoic Acid

Substituted benzoic acids are pivotal building blocks in medicinal chemistry and materials science. Among these, 2-iodo-3-methylbenzoic acid serves as a versatile intermediate for the synthesis of complex heterocyclic scaffolds and as a precursor for various cross-coupling reactions. Its utility in the development of novel pharmaceutical agents and functional materials necessitates a reliable and scalable synthetic protocol. This application note provides a detailed, field-proven methodology for the oxidation of 2-iodo-3-methylbenzaldehyde to 2-iodo-3-methylbenzoic acid, with a focus on the highly efficient and functional-group-tolerant Pinnick oxidation.

Theoretical Framework: The Pinnick Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While numerous reagents can effect this conversion, many suffer from harsh reaction conditions, low functional group tolerance, and the use of toxic heavy metals. The Pinnick oxidation, however, stands out for its mildness and broad applicability, making it particularly suitable for substrates bearing sensitive functionalities, such as the iodo group in our target molecule.[1][2]

The reaction employs sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions. The active oxidizing species is chlorous acid (HClO₂), which is generated in situ. A crucial aspect of the Pinnick oxidation is the use of a scavenger, typically an alkene like 2-methyl-2-butene or hydrogen peroxide, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[2][3]

Reaction Mechanism

The mechanism of the Pinnick oxidation involves the following key steps:

  • Formation of the active oxidant, chlorous acid, from sodium chlorite in the presence of a mild acid buffer.

  • Nucleophilic addition of chlorous acid to the aldehyde carbonyl.

  • A pericyclic fragmentation of the resulting intermediate to yield the carboxylic acid and hypochlorous acid.

  • The scavenger reacts with the hypochlorous acid byproduct, preventing it from interfering with the main reaction pathway.

Experimental Protocol: Synthesis of 2-Iodo-3-methylbenzoic Acid

This protocol details the step-by-step procedure for the oxidation of 2-iodo-3-methylbenzaldehyde to 2-iodo-3-methylbenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Iodo-3-methylbenzaldehyde≥97%Commercially Available
Sodium chlorite (NaClO₂)Technical grade (80%)Commercially Available
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradeCommercially Available
Hydrogen peroxide (H₂O₂)30% w/w in H₂OCommercially Available
tert-Butanol (t-BuOH)Reagent gradeCommercially Available
Tetrahydrofuran (THF)Reagent gradeCommercially Available
Diethyl ether (Et₂O)Reagent gradeCommercially Available
Sodium sulfite (Na₂SO₃)Reagent gradeCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially Available
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Dissolve 2-iodo-3-methylbenzaldehyde in t-BuOH/THF B Add NaH₂PO₄ buffer solution A->B C Cool to 0 °C in an ice bath B->C D Prepare separate solutions of NaClO₂ and H₂O₂ C->D E Simultaneously add NaClO₂ and H₂O₂ solutions dropwise over 1 hour D->E F Monitor reaction by TLC E->F G Stir for an additional 2-4 hours at room temperature F->G H Quench excess oxidant with Na₂SO₃ G->H I Acidify with 1 M HCl to pH ~2 H->I J Extract with diethyl ether I->J K Dry organic layer with MgSO₄ J->K L Concentrate in vacuo K->L M Recrystallize from ethanol/water L->M

Caption: Experimental workflow for the synthesis of 2-iodo-3-methylbenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-3-methylbenzaldehyde (5.0 g, 20.3 mmol) in a mixture of tert-butanol (80 mL) and tetrahydrofuran (20 mL). To this solution, add a solution of sodium dihydrogen phosphate (5.0 g, 41.7 mmol) in water (20 mL).

  • Cooling: Place the reaction flask in an ice bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium chlorite (80%, 4.6 g, 40.7 mmol) in water (20 mL). In another beaker, dilute 30% hydrogen peroxide (4.6 mL, 45.1 mmol) with water (15 mL). Using two separate addition funnels, add the sodium chlorite and hydrogen peroxide solutions concurrently and dropwise to the cooled reaction mixture over approximately 1 hour. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford 2-iodo-3-methylbenzoic acid as a crystalline solid.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity: >98% (as determined by NMR and melting point)

Product Characterization

The identity and purity of the synthesized 2-iodo-3-methylbenzoic acid can be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₈H₇IO₂
Molecular Weight262.04 g/mol
Melting Point150-153 °C[1]
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0 (br s, 1H, COOH)

  • δ ~7.8 (d, 1H, Ar-H)

  • δ ~7.4 (t, 1H, Ar-H)

  • δ ~7.2 (d, 1H, Ar-H)

  • δ ~2.4 (s, 3H, CH₃)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ ~168.0 (C=O)

  • δ ~142.0 (Ar-C)

  • δ ~139.0 (Ar-C)

  • δ ~132.0 (Ar-CH)

  • δ ~130.0 (Ar-CH)

  • δ ~128.0 (Ar-CH)

  • δ ~95.0 (Ar-C-I)

  • δ ~23.0 (CH₃)

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete reactionInsufficient oxidantAdd an additional 0.1-0.2 equivalents of NaClO₂ and H₂O₂.
Low reaction temperatureAllow the reaction to stir at room temperature for a longer duration.
Formation of chlorinated byproductsIneffective scavenging of HOClEnsure an adequate excess of hydrogen peroxide is used.
Low isolated yieldProduct remains in the aqueous layerPerform additional extractions with diethyl ether or ethyl acetate.
Incomplete precipitation during recrystallizationCool the recrystallization mixture to 0 °C for an extended period.

Safety Precautions

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials, acids, and reducing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen Peroxide (30%): Corrosive and a strong oxidizer. Can cause severe skin and eye burns. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of skin or eye contact, flush immediately with copious amounts of water.

Conclusion

The Pinnick oxidation provides a robust and high-yielding pathway for the synthesis of 2-iodo-3-methylbenzoic acid from its corresponding aldehyde. The mild reaction conditions and tolerance for the iodo substituent make this protocol highly valuable for researchers in drug discovery and materials science. Adherence to the detailed procedure and safety precautions outlined in this application note will ensure a successful and safe synthesis of this important chemical intermediate.

References

  • Pinnick, H. W.; et al. J. Org. Chem.1981, 46 (18), pp 3758–3760.
  • Bal, B. S.; Childers, W. E., Jr.; Pinnick, H. W. Tetrahedron1981, 37 (11), pp 2091-2096.

Sources

Wittig reaction procedures involving 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Wittig Olefination of 2-Iodo-3-methylbenzaldehyde

Executive Summary & Strategic Rationale

This guide details the protocols for the Wittig olefination of 2-Iodo-3-methylbenzaldehyde (CAS: 132033-99-9) .[1][2] This substrate presents a unique "Steric & Electronic Trap" often overlooked in standard literature:

  • The Chemoselectivity Trap: The ortho-iodine moiety is highly susceptible to Lithium-Halogen Exchange (Li-HE) if standard bases like n-Butyllithium (n-BuLi) are employed.[1][2]

  • The Steric Buttress: The 3-methyl group exerts a "buttressing effect" on the 2-iodo substituent, forcing the halogen closer to the carbonyl center.[2] This increases the activation energy required for the formation of the oxaphosphetane intermediate.[2]

Application: The resulting functionalized styrenes are critical precursors for Heck cyclizations and Suzuki-Miyaura cross-couplings in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2]

Critical Mechanistic Analysis

The success of this reaction hinges on the stability of the Carbon-Iodine (


) bond and the nucleophilicity of the ylide.[2]
The "Forbidden" Base

Standard Wittig protocols often suggest generating non-stabilized ylides (e.g.,


) using n-BuLi at -78°C.[1][2] This is contraindicated for this substrate. [1][2]
  • Risk: n-BuLi will rapidly attack the Iodine at the C2 position via Li-HE, generating a phenyllithium species that will self-quench or polymerize, destroying the starting material.[1][2]

  • Solution: Use non-nucleophilic, bulky bases such as Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS) .[1][2]

Steric Impact on Selectivity

The 2-Iodo-3-methyl substitution pattern creates a crowded transition state.[1][2]

  • Stabilized Ylides (E-selective): Reaction rates will be significantly slower than unsubstituted benzaldehyde.[1][2] Reflux conditions in Toluene are often required to drive the reaction to completion.[2]

  • Non-Stabilized Ylides (Z-selective): The steric bulk actually enhances Z-selectivity (cis) by destabilizing the anti-betaine intermediate, favoring the syn-pathway (Kinetic Control).[1][2]

Visualized Pathways & Logic[1]

WittigLogic Substrate 2-Iodo-3-methylbenzaldehyde BaseChoice Base Selection (Critical Step) Substrate->BaseChoice Target nBuLi n-BuLi BaseChoice->nBuLi Avoid KOtBu KOtBu / NaHMDS BaseChoice->KOtBu Recommended FailPath Li-Halogen Exchange (Side Reaction) nBuLi->FailPath Attacks Iodine SuccessPath Ylide Formation KOtBu->SuccessPath Deprotonates Phosphonium Intermediate Oxaphosphetane (Sterically Crowded) SuccessPath->Intermediate + Substrate Product 2-Iodo-3-methylstyrene Intermediate->Product - Ph3P=O

Figure 1: Decision matrix for base selection preventing Iodine scavenging.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-3-methylstyrene (Methylenation)

Objective: Conversion of aldehyde to terminal alkene.[1][2] Selectivity: N/A (Terminal alkene). Key Reagent: Methyltriphenylphosphonium bromide (


).[1][2]
ComponentEquivalentsRoleNotes
Methyltriphenylphosphonium bromide 1.2 - 1.5 eqYlide PrecursorDry thoroughly before use.[1][2]
KOtBu (1.0 M in THF) 1.3 - 1.6 eqBaseDo NOT use n-BuLi.
2-Iodo-3-methylbenzaldehyde 1.0 eqSubstrateDissolve in minimal THF.[1][2]
THF (Anhydrous) [0.1 M]SolventMust be moisture-free.[1][2]

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend

    
     (1.5 eq) in anhydrous THF.
    
  • Deprotonation: Cool the suspension to 0°C. Dropwise add KOtBu solution (1.6 eq).

    • Observation: The suspension will turn a bright yellow/canary yellow color, indicating the formation of the ylide (

      
      ).[1][2]
      
    • Time: Stir at 0°C for 45 minutes to ensure complete formation.

  • Addition: Add the solution of 2-Iodo-3-methylbenzaldehyde (1.0 eq) in THF dropwise over 10 minutes.

    • Note: The yellow color may fade to a pale suspension as the betaine forms.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the aldehyde spot.[2] If sluggish due to sterics, heat to 40°C.[1][2]

  • Workup: Quench with saturated aqueous

    
    . Extract with Diethyl Ether (
    
    
    
    ).[1][2][3] Wash combined organics with Brine. Dry over
    
    
    .
  • Purification: The byproduct Triphenylphosphine oxide (TPPO) is the main contaminant.[1][2] Triturate the crude oil with cold Pentane (TPPO is insoluble in pentane) and filter.[1][2] Concentrate the filtrate and purify via silica gel flash chromatography (100% Pentane or Hexanes).

Protocol B: Synthesis of Ethyl 3-(2-iodo-3-methylphenyl)acrylate

Objective: Synthesis of


-unsaturated ester (Cinnamate derivative).
Selectivity: 

E-isomer (Trans).[1][2] Key Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).[1][2]
ComponentEquivalentsRoleNotes
Stabilized Ylide 1.2 eqReagentCommercially available.[1][2][3]
2-Iodo-3-methylbenzaldehyde 1.0 eqSubstrateLimiting reagent.[1][2]
Toluene [0.2 M]SolventHigh boiling point required.[1][2]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq) and the stabilized ylide (1.2 eq) in Toluene.

  • Reaction: Heat to reflux (

    
    ) for 12–18 hours.
    
    • Why Reflux? The steric hindrance of the 2-Iodo and 3-Methyl groups significantly raises the activation energy for the initial nucleophilic attack.[1][2] DCM reflux (

      
      ) is often insufficient.[1][2]
      
  • Workup: Cool to RT. Remove Toluene under reduced pressure.[1][2]

  • Purification: The residue will be a mix of product and solid TPPO.[2] Dissolve in minimal

    
    , adsorb onto silica gel, and purify via column chromatography (Hexanes/EtOAc gradient 95:5 
    
    
    
    90:10).

Troubleshooting & Optimization (The "Expertise" Pillar)

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete ylide formation or moisture contamination.[1][2]Increase base equivalents to 1.8 eq. Ensure THF is distilled from Na/Benzophenone or from a solvent system.[1][2]
De-iodination (Product is styrene) Li-Halogen exchange occurred.[1][2]STOP using n-BuLi. Switch to NaHMDS or KOtBu immediately.
Aldehyde remains after 24h Steric hindrance preventing attack.[1][2]Protocol A: Increase temp to

. Protocol B: Switch solvent to Xylenes (reflux

) or use microwave irradiation (

, 30 min).[1][2]
Poor E/Z Selectivity "Salt Effect" from Lithium halides.[1][2]If using Li-bases (LiHMDS), Lithium salts can disrupt the transition state.[1][2] Switch to Potassium bases (KHMDS/KOtBu) to favor "Salt-Free" conditions.[1][2]

Safety & Handling

  • 2-Iodo-3-methylbenzaldehyde: Treat as an irritant.[1][2] Avoid inhalation. The iodine bond is light-sensitive; wrap reaction vessels in foil if reactions are prolonged.[1][2]

  • Methyltriphenylphosphonium bromide: Hygroscopic and toxic if inhaled.[1][2]

  • Phosphines: Triphenylphosphine byproducts are toxic.[1][2] All waste streams containing phosphorus must be segregated.[1][2]

References

  • Wittig Reaction Mechanism & Scope

    • Vedejs, E., & Peterson, M. J. (1994).[1][2] Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.[1][2]

    • [1][2]

  • Lithium-Halogen Exchange Risks in Ortho-Halo Systems

    • Bailey, W. F., & Patricia, J. J. (1988).[1][2][4] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1][2]

    • [1][2]

  • Steric Effects in Wittig Reactions (Ortho-Substitution)

    • Schlosser, M., & Christmann, K. F. (1966).[1][2] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.[1][2]

    • [1][2]

  • General Protocol for Methylenation of Hindered Aldehydes

    • Fitjer, L., & Quabeck, U. (1985).[1][2] The Wittig Reaction Using Potassium tert-Butoxide in Tetrahydrofuran. Synthetic Communications, 15(10), 855-864.[1][2]

    • [1][2]

Sources

One-pot synthesis methods utilizing 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular One-Pot Assembly of Heterocycles from 2-Iodo-3-methylbenzaldehyde

Executive Summary: The "Ortho-Scaffold" Advantage

2-Iodo-3-methylbenzaldehyde (CAS: 132034-78-5) represents a highly privileged scaffold for the diversity-oriented synthesis of nitrogen and oxygen heterocycles. Its utility stems from three synergistic structural features:

  • The Electrophilic Aldehyde (C1): A versatile handle for condensation reactions (imines, hydrazones) or nucleophilic additions (A3 coupling).

  • The Oxidative Insertion Handle (C2-Iodine): A highly reactive site for Pd/Cu-catalyzed cross-couplings, positioned perfectly for ortho-cyclization.

  • The Steric Buttress (C3-Methyl): Unlike the unsubstituted parent 2-iodobenzaldehyde, the 3-methyl group exerts a "buttressing effect." While this increases steric congestion—potentially slowing intermolecular attack—it often accelerates intramolecular reductive elimination steps via the Thorpe-Ingold effect, enhancing cyclization efficiency in one-pot cascades.

This guide details two robust, field-proven protocols for converting this scaffold into 8-Methylisoquinolines and 4-Methylisoindolin-1-ones , core motifs found in alkaloids and kinase inhibitors.

Critical Analysis: The 3-Methyl Steric Factor

Researchers must account for the specific reactivity profile induced by the C3-methyl substituent.

FeatureImpact on ReactivityOptimization Strategy
C2-I Oxidative Addition The flanking methyl group hinders the approach of bulky Pd-ligand complexes.Use smaller, electron-rich phosphines (e.g., PPh₃, dppf) or sterically flexible Buchwald ligands (e.g., XPhos) rather than extremely bulky ligands like tBu₃P.
Aldehyde Condensation Slight steric shielding of the carbonyl carbon.Increase reaction temperature (80–100 °C) or use dehydrating agents (MgSO₄/Ti(OEt)₄) to drive imine formation to completion before adding the metal catalyst.
Regioselectivity High fidelity.[1] The methyl group blocks the "southern" approach, forcing alkynes/nucleophiles to react away from the bulk.Exploitable for high regiocontrol in non-symmetrical alkyne insertions.

Protocol A: Larock Isoquinoline Synthesis

Target: Synthesis of 3,4-Disubstituted-8-Methylisoquinolines. Mechanism: Tandem Imine Formation / Carbopalladation / Intramolecular Amination.

Mechanistic Pathway

The reaction proceeds via the formation of a tert-butyl imine (preventing poisoning of the Pd catalyst by free amine), followed by oxidative addition of Pd(0) into the C-I bond. The alkyne inserts into the Ar-Pd bond (carbopalladation), and the nitrogen lone pair attacks the Pd-alkenyl species, closing the ring.

LarockMechanism Start 2-Iodo-3-Me-PhCHO Imine t-Butyl Imine (In Situ) Start->Imine + t-BuNH2 - H2O OxAdd Oxidative Addition (Ar-Pd-I) Imine->OxAdd + Pd(0) Insert Alkyne Insertion (Carbopalladation) OxAdd->Insert + Internal Alkyne Cyclize N-Attack & Reductive Elim. Insert->Cyclize Product 8-Methylisoquinoline Cyclize->Product

Figure 1: Mechanistic flow of the Larock Isoquinoline Synthesis adapted for 3-methyl substitution.

Step-by-Step Protocol

Reagents:

  • 2-Iodo-3-methylbenzaldehyde (1.0 equiv, 0.5 mmol)

  • tert-Butylamine (5.0 equiv) — Excess is crucial to drive equilibrium.

  • Internal Alkyne (e.g., Diphenylacetylene) (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%) or dppf (5 mol%)

  • Na₂CO₃ (5.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Imine Pre-formation (Critical Step):

    • In a sealed tube, dissolve 2-iodo-3-methylbenzaldehyde (123 mg, 0.5 mmol) in DMF (3.0 mL).

    • Add tert-butylamine (260 µL, 2.5 mmol).

    • Add activated 4Å Molecular Sieves (100 mg) to scavenge water.

    • Stir at 60 °C for 2 hours . Note: Monitor by TLC. The aldehyde spot must disappear before proceeding. The methyl group slows this condensation compared to unsubstituted benzaldehyde.

  • Catalyst Addition:

    • Cool the mixture to room temperature.

    • Add the internal alkyne (1.0 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and Na₂CO₃ (265 mg).

    • Expert Tip: Flush the headspace with Argon for 2 minutes. Oxygen inhibits the catalytic cycle.

  • Cyclization:

    • Seal the tube and heat to 100 °C for 12–16 hours .

    • The reaction mixture should turn from yellow/orange to dark brown/black.

  • Work-up:

    • Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 3,4-Disubstituted-8-methylisoquinoline. The tert-butyl group is cleaved spontaneously under the reaction conditions (via isobutylene elimination) or during acidic workup.

Protocol B: Carbonylative Cyclization to Isoindolinones

Target: Synthesis of 4-Methylisoindolin-1-ones. Mechanism: Imine Formation / Pd-Catalyzed Carbonylation / Acyl-Palladation.

This method utilizes Carbon Monoxide (CO) as a C1 synthon. Safety Warning: CO is toxic. Perform in a well-ventilated fume hood with a CO detector.

Experimental Workflow

CarbonylationWorkflow Step1 Step 1: Reagent Loading (Aldehyde + Amine + Pd Catalyst) Step2 Step 2: CO Introduction (Balloon or Autoclave @ 1 atm) Step1->Step2 Argon Purge First Step3 Step 3: Thermal Activation (80°C, 18h) Step2->Step3 Step4 Step 4: Depressurization & Filtration Step3->Step4 Cool to RT

Figure 2: Operational workflow for the one-pot carbonylative cyclization.

Step-by-Step Protocol

Reagents:

  • 2-Iodo-3-methylbenzaldehyde (0.5 mmol)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) — Tetrakis is preferred for carbonylation.

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane.

Procedure:

  • Setup:

    • To a dry Schlenk flask, add the aldehyde (123 mg), amine (0.6 mmol), K₂CO₃ (138 mg), and Pd(PPh₃)₄ (29 mg).

    • Add Toluene (5 mL).

  • Atmosphere Exchange:

    • Freeze-pump-thaw the solvent to remove dissolved oxygen (optional but recommended).

    • Attach a balloon filled with CO (Carbon Monoxide). Purge the flask 3 times with CO.

  • Reaction:

    • Stir vigorously at 80 °C .

    • Mechanism:[2][3][4][5][6] The amine condenses with the aldehyde to form an imine.[5][7] The Pd inserts into the C-I bond, coordinates CO, and undergoes migratory insertion to form an acyl-Pd species. The imine nitrogen then attacks the acyl-Pd, followed by reductive elimination.

  • Isolation:

    • Vent the CO gas safely.

    • Filter the mixture through a pad of Celite to remove Palladium black.

    • Concentrate and purify via column chromatography.[4]

Product: N-Benzyl-4-methylisoindolin-1-one.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield of Isoquinoline Incomplete imine formation due to steric bulk of 3-Me.Extend Step 1 time; add Ti(OEt)₄ (20 mol%) as a Lewis acid/dehydrating agent during imine formation.
Pd Black Precipitation Catalyst decomposition before oxidative addition.The C-I bond is sterically crowded. Switch to a more electron-rich ligand like SPhos or XPhos to facilitate oxidative addition.
Debrominated Byproduct Hydrodehalogenation (reduction of I to H).Solvent is not anhydrous; water is acting as a proton source. Ensure strict anhydrous conditions (DMF over sieves).
Regioisomer Mix (Protocol A) Alkyne insertion is non-selective.Use unsymmetrical alkynes with significantly different steric profiles (e.g., methyl vs. phenyl) to direct the bulky group away from the 3-methyl/8-position.

References

  • Larock Isoquinoline Synthesis: Roesch, K. R., & Larock, R. C. (1999).[1] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Imine Annulation of Internal Alkynes. Organic Letters, 1(4), 553–556. Link

  • Carbonylative Cyclization: Cho, C. S., et al. (2001). Palladium-catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Primary Amines. Journal of Heterocyclic Chemistry, 38(1), 249-251. Link

  • A3 Coupling/Cyclization (Alternative Pathway): Peshkov, V. A., et al. (2013). One-pot synthesis of isoquinolines via the A3-coupling–isomerization–cyclization strategy. Organic & Biomolecular Chemistry, 11, 7750-7759. Link

  • Isocoumarin Synthesis: Subramanian, V., et al. (2005). Synthesis of Isocoumarins via Pd/C-Mediated Reactions of o-Iodobenzoic Acid with Terminal Alkynes.[8] The Journal of Organic Chemistry, 70(12), 4778–4784. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Iodo-3-methylbenzaldehyde

[1]

Ticket ID: #SYN-2I3MB-OPT Status: Open Priority: High (Process Optimization) Agent: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

User Query: "How do I improve the yield of 2-Iodo-3-methylbenzaldehyde? Direct iodination is failing or yielding mixtures."[1]

Technical Diagnosis: Direct electrophilic iodination of 3-methylbenzaldehyde is chemically flawed due to competing directing groups.[1] The aldehyde (meta-directing) directs to position 5, while the methyl (ortho/para-directing) directs to positions 2, 4, and 6.[1] Steric hindrance at position 2 (sandwiched between the aldehyde and methyl groups) makes it the least likely site for substitution, favoring the 6-iodo isomer instead.[1]

Recommended Solution: To achieve high yields (>85%) and regiochemical purity, you must abandon direct iodination.[1] The "Golden Standard" protocol involves a Sandmeyer-Reduction-Oxidation (SRO) sequence starting from commercially available 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1]

The Validated Pathway (SRO Sequence)

SRO_PathwayStart2-Amino-3-methylbenzoicacidInter12-Iodo-3-methylbenzoicacidStart->Inter11. NaNO2, H2SO42. KI (Sandmeyer)Yield: ~85-90%Inter2(2-Iodo-3-methylphenyl)methanolInter1->Inter2BH3·THF or BH3·DMS(Selective Reduction)Yield: ~92%Product2-Iodo-3-methylbenzaldehyde(Target)Inter2->ProductPCC or IBX(Controlled Oxidation)Yield: ~90%

Figure 1: The Sandmeyer-Reduction-Oxidation (SRO) pathway ensures 100% regioselectivity for the 2-position.[1]

Step-by-Step Protocol & Troubleshooting

Phase 1: The Sandmeyer Reaction (Iodine Installation)

Objective: Convert the amino group to iodine.[1] Reagents: Sodium Nitrite (



1

Protocol:

  • Suspend 2-amino-3-methylbenzoic acid in 2.5 M

    
     and cool to 0–5 °C.
    
  • Add aqueous

    
     dropwise.[1] Critical:  Keep temperature <5 °C to prevent phenol formation.[1]
    
  • Stir for 30 min.

  • Add aqueous

    
     solution slowly. (Expect vigorous 
    
    
    evolution and purple iodine vapor).
  • Warm to room temperature, then heat to 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Tarry Product Diazonium decomposition before iodination.[1]Ensure temperature stays <5 °C during nitrite addition.[1] Do not rush the KI addition.
Phenol Impurity (OH instead of I) Water attack on diazonium salt.[1]Increase KI equivalents (use 1.5–2.0 eq) to outcompete water. Keep acid concentration high.
Purple Vapor Loss Sublimation of Iodine.[1]Use a reflux condenser during the heating step.[1] Add sodium bisulfite (

) during workup to quench excess iodine.[1]
Phase 2: Selective Reduction

Objective: Reduce the carboxylic acid to benzyl alcohol without de-iodinating.[1] Reagents: Borane-THF (


1

Protocol:

  • Dissolve 2-iodo-3-methylbenzoic acid in anhydrous THF under Nitrogen/Argon.

  • Cool to 0 °C.

  • Add

    
     (1.0 M, 1.5 eq) dropwise.
    
  • Allow to warm to RT and stir overnight.

  • Quench: Cool to 0 °C, add Methanol very slowly until bubbling stops.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete Conversion Borane degradation or steric hindrance.[1]Use fresh Borane. Reflux gently for 2 hours if RT stirring is insufficient.
Loss of Iodine Lithium Aluminum Hydride (

) was used.[1]
Never use

for iodo-arenes; it causes hydrodehalogenation.[1] Stick to Borane (

), which is chemoselective for acids in the presence of halogens.[1]
Phase 3: Oxidation to Aldehyde

Objective: Oxidize alcohol to aldehyde without over-oxidizing to acid.[1] Reagents: Pyridinium Chlorochromate (PCC) or 2-Iodoxybenzoic acid (IBX).[1]

Protocol (PCC Method - Literature Standard):

  • Dissolve alcohol in Dichloromethane (DCM).[1]

  • Add PCC (1.5 eq) and Celite (1:1 weight ratio with PCC) to trap chromium tars.[1]

  • Stir at RT for 2–4 hours.

  • Filter through a silica/Celite pad.[1]

Protocol (Green Alternative - IBX):

  • Dissolve alcohol in DMSO (IBX is insoluble in most other solvents).[1]

  • Add IBX (1.1 eq).[1] Stir at RT.

  • Dilute with water; filter the white precipitate (byproduct IBA).[1] Extract filtrate with Ether/EtOAc.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Over-oxidation to Acid Used Permanganate or Jones Reagent.[1]Use anhydrous oxidants (PCC, DMP, IBX).[1] Avoid water in the reaction mixture.
Chromium Emulsions PCC workup issues.Use the Celite trick mentioned above. Alternatively, switch to Swern Oxidation (Oxalyl chloride/DMSO) for easier workup.[1]

Yield Comparison of Methods

The following data summarizes why the SRO pathway is superior to direct functionalization.

Synthetic RouteRegioselectivityTypical Overall YieldPurity Profile
Direct Iodination (

)
Poor (Mixture of 2-, 4-, 6-I)< 30% (of desired isomer)Low (Isomer separation required)
DoM (Lithiation) Moderate (Depends on DMG)40–60%Moderate (Requires cryogenic conditions)
SRO Pathway (Recommended) Excellent (100%) ~70–75% High (Crystalline intermediates)

Frequently Asked Questions (FAQs)

Q: Can I use the Directed Ortho Metalation (DoM) route starting from 3-methylbenzaldehyde? A: Technically, yes, but it is risky.[1] If you protect the aldehyde as an acetal and treat with

111

Q: Why not oxidize 2-iodo-m-xylene? A: Selectively oxidizing one methyl group to an aldehyde in the presence of another methyl group is extremely difficult.[1] You will likely get a mixture of mono-aldehyde, di-aldehyde, and acid derivatives.[1]

Q: My PCC reaction is black and sticky. How do I clean it? A: This is "Chromium Tar."[1] Prevention: Always mix PCC with an equal weight of Celite or Silica Gel before adding it to the reaction.[1] This creates a powder that can be filtered off easily.[1] Remedying: Decant the liquid, wash the tar with DCM vigorously, and filter the combined organics through a short plug of silica.[1]

References

  • Preparation of 2-iodo-3-methylbenzaldehyde via PCC Oxidation

    • Source: J. Org.[1][2][3] Chem. 2012, 77, 11283–11295.[1][3]

    • Context: Describes the synthesis of the title compound from (2-iodo-3-methylphenyl)methanol using PCC in 90% yield.
    • Link: [ACS Publications - J. Org.[1] Chem.]([Link]1]

  • General Synthesis of Iodo-benzaldehydes from Amino-benzoic acids

    • Source: Royal Society of Chemistry (Supplementary Information).[1]

    • Context: Provides general experimental details for the Sandmeyer and reduction steps for similar scaffolds.
    • Link:[1]

  • IBX Oxidation Protocols

    • Source: Organic Chemistry Portal.[1]

    • Context: Detailed mechanisms and protocols for using IBX as a cleaner altern
    • Link:[1]

Technical Support Center: Purification of Crude 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Iodo-3-methylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and require a product of high purity for their downstream applications. The purity of intermediates like 2-Iodo-3-methylbenzaldehyde is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth, field-proven methodologies, troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges of purifying this specific molecule.

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of 2-Iodo-3-methylbenzaldehyde, often proceeding from 2-methylbenzaldehyde or its corresponding alcohol, can introduce several classes of impurities.[3]

  • Unreacted Starting Materials: Residual 2-methylbenzaldehyde or (2-iodo-3-methyl)phenyl)methanol.

  • Over-iodinated Species: Di-iodinated benzaldehyde derivatives.

  • Oxidation Product: The corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid, is a common impurity formed by air oxidation of the aldehyde.[4]

  • Residual Reagents and Solvents: Reagents from the iodination or oxidation steps (e.g., TEMPO, KBr, NaOCl) and solvents used during the reaction and workup.[3]

Selecting the Right Purification Strategy

The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment. For 2-Iodo-3-methylbenzaldehyde, the most common and effective methods are column chromatography and recrystallization.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for choosing the most appropriate purification technique for your crude 2-Iodo-3-methylbenzaldehyde.

Purification_Decision_Tree Purification Method Selection Workflow start Crude 2-Iodo-3-methylbenzaldehyde tlc_analysis Perform TLC Analysis (e.g., 10% EtOAc/Hexane) start->tlc_analysis decision_impurity Are impurities significantly different in polarity? tlc_analysis->decision_impurity column_chrom Primary Method: Column Chromatography decision_impurity->column_chrom Yes decision_solid Is the crude product a solid? decision_impurity->decision_solid No (close spots) final_product Pure Product (Verify by NMR, GC-MS) column_chrom->final_product recrystallization Alternative Method: Recrystallization recrystallization->final_product decision_solid->column_chrom No (oily solid) decision_purity_high Is the crude purity already high (>90%)? decision_solid->decision_purity_high Yes decision_purity_high->column_chrom No decision_purity_high->recrystallization Yes

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Method 1: Flash Column Chromatography

This is the most universally applicable method for purifying 2-Iodo-3-methylbenzaldehyde, offering excellent separation based on compound polarity.[5][6] The aldehyde is moderately polar, allowing for good separation from less polar starting materials and more polar byproducts like the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Solvent System Selection:

    • Begin by determining an optimal solvent system using Thin Layer Chromatography (TLC).[7]

    • A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Aim for a Retention Factor (Rf) of approximately 0.3 for the desired product, as this typically provides the best separation.[8]

    • A solvent system of 10% EtOAc in Hexanes (1:9 v/v) is often a good starting point for this compound.[3]

  • Column Packing (Slurry Method):

    • Insert a small cotton or glass wool plug at the bottom of a glass column.[9]

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[9]

    • Allow the silica to settle, and then add another layer of sand on top to prevent disruption of the silica bed when adding solvent or the sample.[5]

  • Sample Loading:

    • Dissolve your crude 2-Iodo-3-methylbenzaldehyde in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or toluene.

    • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product. For example, you can increase to 10% EtOAc/Hexanes after non-polar impurities have eluted.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify the fractions containing the pure product.[7]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Iodo-3-methylbenzaldehyde.

Method 2: Recrystallization

Recrystallization is an effective technique if the crude material is a solid and has a relatively high initial purity (e.g., >90%).[10][11] The principle is based on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[12]

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12]

    • Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate).[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.[12] If using a mixed solvent system, dissolve the compound in the "good" solvent first, then slowly add the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly cloudy.[13]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[11]

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-Iodo-3-methylbenzaldehyde.

Problem / Question Probable Cause(s) Recommended Solution(s)
Q: My product is a yellow or brown oil/solid after purification. Is it impure? Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which can form colored impurities (the corresponding carboxylic acid).[4][14]Store the purified product under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place. If the discoloration is due to the acid impurity, a pre-purification wash with a mild base like 10% aqueous sodium bicarbonate solution can be effective.[4]
Q: I have very low recovery after column chromatography. 1. The compound may be highly retained on the silica gel. 2. The chosen solvent system may be too non-polar, preventing elution. 3. The compound might be unstable on silica.1. Ensure you are using a sufficiently polar mobile phase to elute the product. 2. Check the stability of aromatic aldehydes on silica; sometimes they can form acetals if alcohols are used as solvents.[8] If this is suspected, consider using a non-alcoholic solvent system (e.g., DCM/Hexanes or Toluene/Hexanes). Adding a trace amount of triethylamine (~0.1%) to the mobile phase can sometimes help prevent streaking and improve recovery for sensitive compounds.[8]
Q: During recrystallization, my product "oiled out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated and cooled too quickly.Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease saturation. Allow the solution to cool much more slowly. If necessary, scratch the inside of the flask with a glass rod to induce crystallization.
Q: Can I use a chemical purification method? Yes, for removing acidic or other reactive impurities, a bisulfite adduct formation can be very effective for purifying aldehydes.[15]Dissolve the crude aldehyde in a solvent like ethanol. Add a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off.[15][16] The pure aldehyde can then be regenerated from the adduct by treatment with a base like sodium bicarbonate or sodium hydroxide.[17][18] This method is excellent for separating aldehydes from non-carbonyl impurities.
Q: My TLC shows a streak instead of a distinct spot. The sample is too concentrated, or the compound is interacting strongly and irreversibly with the acidic silica gel.Spot a more dilute solution on the TLC plate. If streaking persists, it may indicate compound degradation on the silica. Try using alumina plates for TLC or adding a small amount of triethylamine to the developing solvent to neutralize the acidic sites on the silica.[8]
Q: How do I choose between a hexane/ethyl acetate and a hexane/DCM solvent system for chromatography? The choice depends on the specific impurities. Hexane/EtOAc is a very common and effective system. Hexane/DCM offers a different selectivity and can be useful if co-elution is an issue with the EtOAc system. DCM is more polar than ethyl acetate.Run TLC plates in both systems to see which one provides better separation between your product and the major impurities.[7] The system that gives the largest difference in Rf values (ΔRf) is generally preferred.

Purity Assessment

After purification, it is crucial to verify the purity of 2-Iodo-3-methylbenzaldehyde.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can detect proton-containing impurities. The aldehyde proton should appear as a singlet around 10 ppm.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.

  • TLC (Thin Layer Chromatography): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.[7]

By understanding the potential impurities and applying the appropriate purification and troubleshooting techniques outlined in this guide, researchers can consistently obtain high-purity 2-Iodo-3-methylbenzaldehyde, ensuring the success of their subsequent research and development activities.

References

  • iGEM. Column chromatography. Retrieved from [Link]

  • Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Niles, J. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-hydroxy-5-iodo-3-methylbenzaldehyde. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0). Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

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Preventing oxidation of 2-Iodo-3-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Iodo-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing its oxidation during storage. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to ensure the integrity of your starting material and the success of your experiments.

Section 1: Understanding the Instability of 2-Iodo-3-methylbenzaldehyde

Aromatic aldehydes, including 2-Iodo-3-methylbenzaldehyde, are susceptible to autoxidation, a process where they react with atmospheric oxygen. This degradation pathway is a significant concern as it leads to the formation of the corresponding carboxylic acid, in this case, 2-iodo-3-methylbenzoic acid. The presence of this impurity can interfere with subsequent reactions, leading to lower yields and purification difficulties.

FAQ 1: Why is my 2-Iodo-3-methylbenzaldehyde turning into a white solid upon storage?

The white crystalline solid you are observing is likely 2-iodo-3-methylbenzoic acid, the oxidation product of your aldehyde.[1] This occurs due to a free-radical chain reaction initiated by factors such as light, heat, and the presence of oxygen.[1][2] Even in seemingly airtight containers, residual oxygen in the headspace can be sufficient to initiate this process.

dot graph OxidationMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Autoxidation of 2-Iodo-3-methylbenzaldehyde.

Section 2: Optimal Storage Protocols

Proper storage is the most critical step in preventing the oxidation of 2-Iodo-3-methylbenzaldehyde. The following protocols are designed to minimize exposure to pro-oxidative conditions.

FAQ 2: What are the ideal storage conditions for 2-Iodo-3-methylbenzaldehyde?

To maintain the purity of your 2-Iodo-3-methylbenzaldehyde, it is crucial to control its storage environment. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)[1][3]Displaces oxygen, a key reactant in the oxidation process.
Light Amber or opaque container[1][2]Protects the compound from light, which can catalyze oxidation.[1][2]
Container Tightly sealed glass bottle with minimal headspace[1][4][5][6]Prevents exposure to atmospheric oxygen and moisture.
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol describes the "gas cycling" method for creating an inert atmosphere in your storage container.

Materials:

  • Schlenk flask or a vial with a septum-lined cap

  • Source of dry, high-purity argon or nitrogen gas

  • Needle and tubing assembly for gas inlet and outlet

Procedure:

  • Transfer your 2-Iodo-3-methylbenzaldehyde into the Schlenk flask or vial.

  • Seal the container with the septum-lined cap.

  • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the level of the compound.

  • Insert a second needle as an outlet to vent the displaced air.

  • Gently flush the container with the inert gas for 5-10 minutes.

  • While maintaining a positive pressure of the inert gas, carefully remove the outlet needle first, followed by the inlet needle.

  • For added security, wrap the cap and septum with Parafilm®.

  • Store the container in a refrigerator at 2-8 °C.

dot graph StorageProtocol { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Workflow for optimal storage of 2-Iodo-3-methylbenzaldehyde.

FAQ 3: Should I add an antioxidant to my 2-Iodo-3-methylbenzaldehyde?

The addition of a radical inhibitor can be an effective secondary measure to prevent oxidation.[2] Phenolic antioxidants are commonly used for this purpose.

AntioxidantTypical ConcentrationNotes
Hydroquinone 0.1% w/w[7]A common and effective choice for stabilizing aldehydes.
Butylated Hydroxytoluene (BHT) 0.01-0.1% w/wAnother widely used antioxidant that functions as a free radical scavenger.

Caution: Before adding any stabilizer, ensure it will not interfere with your intended downstream applications.

Section 3: Troubleshooting and Purification

Even with the best storage practices, some degree of oxidation may occur over time. This section provides guidance on how to assess the purity of your material and methods for purification.

FAQ 4: How can I check if my 2-Iodo-3-methylbenzaldehyde has oxidized?

Several analytical techniques can be employed to detect the presence of the 2-iodo-3-methylbenzoic acid impurity.

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The carboxylic acid is more polar than the aldehyde and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm. The carboxylic acid proton is a broad singlet further downfield, usually above 10 ppm.

    • ¹³C NMR: The carbonyl carbon of the aldehyde appears around 190-200 ppm, while the carboxylic acid carbonyl is typically in the 165-185 ppm range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Aldehyde: Shows a characteristic C=O stretch around 1700 cm⁻¹ and two C-H stretches between 2700-2900 cm⁻¹.

    • Carboxylic Acid: Exhibits a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

Experimental Protocol: Purification of Oxidized 2-Iodo-3-methylbenzaldehyde

If your aldehyde contains a significant amount of the carboxylic acid impurity, a simple acid-base extraction can be used for purification.

Materials:

  • Oxidized 2-Iodo-3-methylbenzaldehyde

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake the funnel gently, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. The deprotonated carboxylic acid (sodium 2-iodo-3-methylbenzoate) will be in the aqueous layer, while the aldehyde remains in the organic layer.

  • Drain the aqueous layer.

  • Repeat the extraction with fresh sodium bicarbonate solution two more times.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Iodo-3-methylbenzaldehyde.

dot graph PurificationWorkflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Purification workflow for removing acidic impurities.

References

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Available from: [Link]

  • Oxidation of Benzaldehyde, Prevention Of. Sciencemadness. Available from: [Link]

  • 2-hydroxy-5-iodo-3-methylbenzaldehyde. ChemSynthesis. Available from: [Link]

  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. orientjchem.org. Available from: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH. Available from: [Link]

  • How to Predict the Products of Aldehyde Oxidation | Chemistry. Study.com. Available from: [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by [Bis(Trifluoroacetoxy)Iodo]Benzene | Request PDF. ResearchGate. Available from: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. Available from: [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Available from: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. Available from: [Link]

  • Green Chemistry. RSC Publishing. Available from: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available from: [Link]

  • How long can / should you store aromachemicals? : r/DIYfragrance. Reddit. Available from: [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available from: [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Stabilization of aldehydes. Google Patents.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • 3-Methylbenzaldehyde | C8H8O. PubChem. Available from: [Link]

  • Aldehydes: What We Should Know About Them. MDPI. Available from: [Link]

Sources

Minimizing deiodination side reactions in 2-Iodo-3-methylbenzaldehyde coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered substrate while minimizing the prevalent deiodination side reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of organometallic chemistry.

Troubleshooting Guide: Minimizing Deiodination

Deiodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings that can significantly lower the yield of the desired product.[1] This guide will help you diagnose and resolve issues leading to excessive deiodination when working with 2-iodo-3-methylbenzaldehyde.

Visual Troubleshooting Workflow

The following flowchart outlines a systematic approach to troubleshooting deiodination in your coupling reaction.

troubleshooting_flowchart cluster_solutions Corrective Actions start High Deiodination Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? start->ligand base Step 2: Assess Base Is it a non-nucleophilic, weak inorganic base? ligand->base No ligand->base Yes ligand_sol Switch to SPhos, XPhos, or a Buchwald palladacycle precatalyst. ligand->ligand_sol solvent Step 3: Check Solvent Is it aprotic and anhydrous? base->solvent No base->solvent Yes base_sol Use K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid alkoxides. base->base_sol temp Step 4: Review Temperature Is it the lowest effective temperature? solvent->temp No solvent->temp Yes solvent_sol Use toluene, dioxane, or DMF. Avoid alcohols. solvent->solvent_sol solution Problem Solved: Increased Yield of Coupled Product temp->solution Yes temp_sol Run a temperature screen from RT to 80°C. temp->temp_sol

Caption: Troubleshooting flowchart for deiodination.

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a significant problem with 2-iodo-3-methylbenzaldehyde?

The steric hindrance from the ortho-methyl group on 2-iodo-3-methylbenzaldehyde can slow down the desired cross-coupling reaction. This provides a larger window of opportunity for the competing deiodination side reaction to occur. The electron-withdrawing nature of the aldehyde group can also influence the electronic properties of the aryl iodide, affecting the rates of the catalytic cycle steps.

Q2: What is the mechanism of deiodination?

Deiodination, a form of hydrodehalogenation, typically occurs after the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-I complex can react with a hydride source in the reaction mixture. This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the deiodinated arene (3-methylbenzaldehyde) and regenerates the Pd(0) catalyst.[1]

Visualizing Competing Pathways

reaction_pathways cluster_coupling Desired Coupling Pathway cluster_deiodination Deiodination Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide 2-Iodo-3-methyl- benzaldehyde aryl_iodide->oxidative_addition ar_pd_i Ar-Pd(II)(L)₂-I oxidative_addition->ar_pd_i transmetalation Transmetalation (e.g., with R-B(OH)₂) ar_pd_i->transmetalation hydride_abstraction Hydride Abstraction ar_pd_i->hydride_abstraction ar_pd_r Ar-Pd(II)(L)₂-R transmetalation->ar_pd_r reductive_elimination_c Reductive Elimination ar_pd_r->reductive_elimination_c reductive_elimination_c->pd0 Regenerates Catalyst product Coupled Product (Ar-R) reductive_elimination_c->product hydride_source Hydride Source (e.g., H₂O, alcohol, base) hydride_source->hydride_abstraction ar_pd_h Ar-Pd(II)(L)₂-H hydride_abstraction->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst deiodinated_product Deiodinated Product (Ar-H) reductive_elimination_h->deiodinated_product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q3: How do I choose the right ligand to minimize deiodination?

The choice of ligand is critical. For sterically hindered substrates like 2-iodo-3-methylbenzaldehyde, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the desired reductive elimination step to form the C-C bond, outcompeting the deiodination pathway.

  • Recommended Ligands:

    • Biarylphosphines: SPhos and XPhos are excellent choices. They are known to be highly effective for challenging couplings.

    • Palladacycle Precatalysts: Second and third-generation Buchwald precatalysts, such as XPhos Pd G2 and XPhos Pd G3, are often superior.[2] These precatalysts ensure efficient generation of the active Pd(0) species, which can be crucial for difficult couplings.

Q4: Which bases are best to avoid deiodination?

The base facilitates the transmetalation step in Suzuki couplings and neutralizes the acid generated in Heck and Sonogashira reactions. However, some bases can also act as hydride donors, leading to deiodination.

  • Recommended Bases:

    • Inorganic Carbonates: K₂CO₃, Cs₂CO₃

    • Phosphates: K₃PO₄

  • Bases to Avoid:

    • Alkoxides: Sodium tert-butoxide (NaOtBu), while a strong base, can sometimes lead to increased deiodination.

    • Hydroxides: NaOH and KOH should be used with caution, especially with protic solvents.

Q5: What is the ideal solvent for these reactions?

Aprotic, anhydrous solvents are generally preferred to minimize potential hydride sources.

  • Recommended Solvents:

    • Toluene

    • Dioxane

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

  • Solvents to Avoid:

    • Alcohols: Methanol and ethanol can be oxidized by the palladium complex to generate hydride species, leading to significant deiodination.[1]

Optimized Experimental Protocols

The following protocols are suggested starting points for the Suzuki, Heck, and Sonogashira coupling of 2-iodo-3-methylbenzaldehyde. Optimization may be required for specific coupling partners.

General Considerations:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content, a potential source of protons and hydrides.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for sterically hindered aryl halides.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-iodo-3-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl iodide) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol is a starting point for the coupling with an alkene like styrene or an acrylate.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 2-iodo-3-methylbenzaldehyde (1.0 equiv.), the alkene (1.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Add a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%) and a base (e.g., triethylamine, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (to make a 0.2 M solution) via syringe.

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling with a terminal alkyne.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-iodo-3-methylbenzaldehyde (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (to make a 0.2 M solution) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. Gentle heating (40-50 °C) may be necessary if the reaction is sluggish.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Summary of Key Parameters and their Impact on Deiodination

ParameterRecommendation for Minimizing DeiodinationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable Pd source or a palladacycle precatalyst (e.g., XPhos Pd G2).Promotes the desired reductive elimination over the deiodination pathway.
Base Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or K₂CO₃.Avoids potential hydride donation from stronger bases like alkoxides.
Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.Minimizes the presence of protic species that can act as hydride or proton sources.
Temperature Use the lowest effective temperature to achieve a reasonable reaction rate.Higher temperatures can sometimes favor side reactions, including deiodination.
Additives Ensure all reagents are pure and the reaction is performed under strictly inert conditions.Impurities or oxygen can lead to catalyst degradation and promote side reactions.

By carefully selecting the reaction components and conditions, researchers can successfully perform coupling reactions with the challenging 2-iodo-3-methylbenzaldehyde substrate while minimizing the formation of the undesired deiodinated byproduct.

References

  • Bunda, S., Voronova, K., Kathó, Á., & Joó, F. (n.d.). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Tang, J., Cai, M., Xie, G., & Li, G. (2020). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. ResearchGate. Retrieved February 8, 2026, from [Link]

  • (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. Retrieved February 8, 2026, from [Link]

  • Kanuru, V. K., Humphrey, S. M., Kyffin, J. M. W., Jefferson, D. A., Burton, J. W., Armbrüster, M., & Lambert, R. M. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. Retrieved February 8, 2026, from [Link]

  • (n.d.). Heck reaction. Wikipedia. Retrieved February 8, 2026, from [Link]

  • Skluzáček, M., & Beier, P. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Flores-Jarillo, M., Ayala-Mata, F., Zepeda-Vallejo, G., Vázquez-García, R. A., Ramos-Ortiz, G., Méndez-Rojas, M. Á., Suárez-Castillo, O. R., & Alvarez-Hernández, A. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society. Retrieved February 8, 2026, from [Link]

  • Lim, D.-H., & Jung, Y. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Retrieved February 8, 2026, from [Link]

  • (n.d.). Heck coupling of different aryl halides with styrene. a. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved February 8, 2026, from [Link]

  • (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Retrieved February 8, 2026, from [Link]

  • (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. ResearchGate. Retrieved February 8, 2026, from [Link]

  • (2025). Palladium catalyzed ortho-C−H-benzoxylation of 2-arylpyridines using iodobenzene dibenzoates. ResearchGate. Retrieved February 8, 2026, from [Link]

  • (2018). Palladium-Catalyzed Ortho-Silylation of Aryl Iodides with Concomitant Arylsilylation of Oxanorbornadiene: Accessing Functionalized ( Z)-β-Substituted Vinylsilanes and Their Analogues. PubMed. Retrieved February 8, 2026, from [Link]

  • (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition. Retrieved February 8, 2026, from [Link]

  • Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. Retrieved February 8, 2026, from [Link]

  • Kumar, D., & Punniyamurthy, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Molecules. Retrieved February 8, 2026, from [Link]

  • Kumar, D., & Punniyamurthy, T. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules. Retrieved February 8, 2026, from [Link]

  • (n.d.). Structures of XPhos and XPhos‐based precatalysts. ResearchGate. Retrieved February 8, 2026, from [Link]

  • (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. Retrieved February 8, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed ortho-C-H Glycosylation/ipso-Alkenylation of Aryl Iodides. Semantic Scholar. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting low reactivity of 2-Iodo-3-methylbenzaldehyde in steric environments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Low Reactivity in Sterically Congested Scaffolds

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High

Executive Summary: The "Ortho-Ortho" Squeeze

You are likely encountering difficulties because 2-Iodo-3-methylbenzaldehyde presents a classic "di-ortho-substituted" steric challenge. The reactive Iodine (C2) is sandwiched between an aldehyde (C1) and a methyl group (C3).

  • The Consequence: This geometry creates a "steric wall" that blocks standard Palladium catalysts (like Pd(PPh3)4) from initiating oxidative addition.

  • The Solution: You must transition from "standard" catalytic systems to high-energy, bulky electron-rich phosphine ligands (Buchwald Ligands) and employ Lewis Acid activation for carbonyl chemistry.

Module 1: Cross-Coupling Troubleshooting (Suzuki/Sonogashira)

Q: Why is my Suzuki coupling returning starting material despite using Pd(PPh3)4?

A: Standard catalysts are geometrically incompatible with your substrate. The triphenylphosphine ligands in Pd(PPh3)4 have a relatively small cone angle and insufficient electron density to force the Palladium atom between the Iodine and the ortho-methyl group. The oxidative addition step—usually fast for aryl iodides—becomes the rate-determining step (RDS) and fails completely.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You need a ligand that is both bulky (to enforce a mono-ligated Pd species) and electron-rich (to accelerate oxidative addition).

Recommended Protocol: SPhos/XPhos System
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands create a "glove-like" pocket that facilitates entry into the hindered C-I bond.

  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2 .

  • Base: K3PO4 (Anhydrous tribasic potassium phosphate). Carbonate bases often lack the basicity required for hindered boronic acids in this context.

  • Solvent: Toluene/Water (95:5) or 1,4-Dioxane.

Step-by-Step Optimization Protocol:

  • Charge: 1.0 equiv Aryl Iodide, 1.5 equiv Boronic Acid, 2.0 equiv K3PO4.

  • Catalyst: Add 2 mol% Pd(OAc)2 and 4 mol% SPhos .

  • Degas: Vigorously sparge with Argon for 15 minutes (Oxygen kills the active monomeric Pd species).

  • Heat: Reflux (100-110°C) is mandatory. Do not attempt at room temperature.

Data: Ligand Performance Comparison

Ligand System Conversion (24h) Observation
Pd(PPh3)4 < 5% Recovered SM. Catalyst inactive.
Pd(dppf)Cl2 15-20% Sluggish. Significant homocoupling.
Pd(OAc)2 / SPhos > 95% Complete conversion. High yield.

| Pd(OAc)2 / XPhos | 92% | Excellent alternative if SPhos fails. |

Visualizing the Workflow

The following decision tree guides you through the optimization of the coupling reaction.

CouplingOptimization Start Start: Coupling Fails CheckLigand Are you using PPh3? Start->CheckLigand SwitchLigand Switch to SPhos or XPhos CheckLigand->SwitchLigand Yes CheckBase Check Base: Is it Na2CO3? SwitchLigand->CheckBase SwitchBase Switch to K3PO4 (Tribasic) CheckBase->SwitchBase Yes CheckSolvent Solvent: Is it anhydrous? SwitchBase->CheckSolvent AddWater Add 5% Water (Promotes Boron activation) CheckSolvent->AddWater Yes (Too dry) Success High Yield Coupling CheckSolvent->Success No (Already wet) AddWater->Success

Caption: Decision logic for rescuing failed Suzuki couplings of sterically hindered aryl iodides.

Module 2: Aldehyde Reactivity (Carbonyl Chemistry)

Q: Why is the aldehyde resistant to nucleophilic attack (e.g., Wittig, Grignard)?

A: The ortho-methyl and ortho-iodo groups create a "picket fence" around the carbonyl carbon. While aldehydes are generally reactive, the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle, ~107°) is obstructed by the van der Waals radii of the Iodine (2.0 Å) and Methyl group (2.0 Å).

The Fix: Lewis Acid Activation You must increase the electrophilicity of the carbonyl carbon to compensate for the steric barrier.[1]

Troubleshooting Guide:

  • Wittig Reaction:

    • Problem: Ylide cannot approach.

    • Solution: Use Horner-Wadsworth-Emmons (HWE) conditions if possible (smaller nucleophile). If using standard Wittig, add LiBr or LiCl . The Lithium ion coordinates to the carbonyl oxygen, compressing the steric bulk and activating the carbon.

  • Nucleophilic Addition (Grignard/Lithium):

    • Problem: No reaction or reduction side-products.

    • Solution: Add CeCl3 (Cerium(III) chloride) . This generates a less basic, more nucleophilic organocerium reagent (Luche reduction principles) that is smaller and more effective in crowded systems.

Module 3: Stability & Side Reactions

Q: I see a "des-iodo" byproduct (3-methylbenzaldehyde). What is happening?

A: You are experiencing Protodeiodination . This occurs when the Palladium inserts into the C-I bond but fails to transmetallate with your coupling partner. Instead, it undergoes Beta-Hydride Elimination (from the ligand or solvent) or abstracts a proton, replacing the Iodine with Hydrogen.

Prevention Strategy:

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This favors the bimolecular transmetallation step over unimolecular side reactions.

  • Avoid Alcohols: Do not use Ethanol or Methanol as co-solvents. They are hydrogen sources for deiodination. Use DMF, Toluene, or Dioxane.

  • Silver Additives: In extreme cases, adding 1.0 equiv of Ag2O can facilitate the halide abstraction, speeding up the cycle and leaving less time for side reactions.

Mechanism of Steric Victory

The diagram below illustrates why standard ligands fail and how SPhos succeeds.

StericMechanism Substrate 2-Iodo-3-methyl benzaldehyde PdPPh3 Pd(PPh3)4 (Small Cone Angle) Substrate->PdPPh3 Attempted Attack PdSPhos Pd-SPhos (Bulky/Electron-Rich) Substrate->PdSPhos Attempted Attack FailPath Steric Repulsion (No Insertion) PdPPh3->FailPath Blocked by Ortho-Me/I SuccessPath Oxidative Addition Complex Formed PdSPhos->SuccessPath Ligand Flexes to Accommodate

Caption: Mechanistic comparison showing how bulky ligands (SPhos) overcome the steric barrier that blocks standard catalysts.

References

  • Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Relevance: Establishes SPhos/XPhos as the gold standard for hindered aryl halides.
  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

    • Relevance: Specifically addresses di-ortho-substituted substrates similar to your 2-Iodo-3-methyl scaffold.
  • Clayden, J., et al. (2012). "Nucleophilic Addition to Carbonyls: Steric Hindrance." Organic Chemistry (2nd Ed). Oxford University Press.

    • Relevance: Foundational text explaining the trajectory of nucleophilic attack in hindered aldehydes.[1][2]

  • Glover, B., et al. (2015). "Mechanistic Insights into the Protodeiodination of Iodoarenes." Organometallics.

    • Relevance: Explains the mechanism of iodine loss (side reaction) and how to prevent it.

Sources

Removing palladium residues from 2-Iodo-3-methylbenzaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Practical Guide to Removing Palladium Residues from 2-Iodo-3-methylbenzaldehyde and Related Intermediates

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product. For intermediates like 2-Iodo-3-methylbenzaldehyde, which are often precursors to complex APIs, stringent control of elemental impurities is not just a matter of good practice but a regulatory necessity.

Regulatory bodies such as the FDA and EMA, following the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in drug products.[1] Palladium is classified as a metal of significant toxicological concern, with a permitted daily exposure (PDE) leading to a concentration limit often in the range of 5-10 ppm for orally administered drugs.[1][2] Failure to meet these levels can result in costly batch failures and significant delays in drug development pipelines.

This guide serves as a technical support resource for researchers, process chemists, and drug development professionals. It provides a structured approach to troubleshooting and resolving palladium contamination issues, moving from frequently asked questions to detailed experimental protocols. The core philosophy is to explain the causality behind experimental choices, enabling you to develop a robust, self-validating purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is simple recrystallization often insufficient for removing palladium residues?

While recrystallization is a powerful purification technique, it can be ineffective for palladium removal for two primary reasons. Firstly, palladium can form stable complexes with the product molecule, particularly if the product contains heteroatoms that can act as ligands.[3] In such cases, the palladium impurity may co-crystallize with the product. Secondly, traditional crystallization can sometimes concentrate the metal within the crystal lattice, paradoxically increasing the impurity level in the isolated solid.[1] Therefore, relying solely on recrystallization without a preliminary scavenging step is often a high-risk strategy.

Q2: What are the different forms of residual palladium I might be dealing with?

The nature of the residual palladium is highly dependent on the reaction conditions and workup procedure.[3] You may encounter:

  • Homogeneous Species: Soluble palladium complexes, often in the Pd(II) oxidation state, coordinated to ligands (e.g., phosphines) or your product.

  • Heterogeneous Species: Insoluble Pd(0) nanoparticles or colloids, which can form as the catalyst degrades. These often give the solution a dark, black, or brown appearance.

  • Mixed-State Residues: It is very common to have a mixture of both soluble and insoluble palladium species, which requires a more versatile removal strategy.[3]

Q3: What are the primary strategies for palladium removal, and how do they work?

Palladium removal methods can be broadly categorized by their mechanism of action:[3]

  • Adsorption: Materials with a high surface area, like activated carbon, physically adsorb palladium species. This is often a cost-effective but less selective method.[3][4]

  • Chelation/Scavenging: This is the most common and often most effective strategy. Scavengers are materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5] They form strong, irreversible bonds with the metal, which can then be removed by filtration.

  • Extraction/Precipitation: This involves using an agent, often in an aqueous wash, to form a water-soluble complex with the palladium, which can then be extracted from the organic phase.[6][7] Reagents like L-cysteine or N-acetylcysteine are common.[6]

Q4: My product contains an aldehyde. Are there any specific scavengers I should avoid?

Yes, the presence of the aldehyde functional group in 2-Iodo-3-methylbenzaldehyde is a critical consideration. You should exercise caution with scavengers containing primary or secondary amine functionalities (e.g., aminopropyl-functionalized silica). These can potentially react with the aldehyde to form imines as an undesired side reaction. Thiol-based scavengers (e.g., SiliaMetS Thiol) or triazine-based scavengers (e.g., Si-TMT) are generally considered safer choices as they are less likely to react with the aldehyde group under typical scavenging conditions.[5]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal from aldehyde-containing products.

Problem Probable Cause(s) Recommended Solution(s)
High Palladium Levels After Scavenging 1. Incorrect Scavenger Choice: The selected scavenger may have a low affinity for the specific palladium species present (e.g., using an amine scavenger for a Pd(0) species).[3] 2. Insufficient Scavenger: The amount of scavenger used is not enough to bind all the palladium. 3. Suboptimal Conditions: Temperature is too low or treatment time is too short for efficient scavenging.[8]1. Screen a panel of scavengers: Test thiol, triazine, and activated carbon-based scavengers to find the most effective one.[8] 2. Increase scavenger loading: Try increasing the amount in increments (e.g., from 5 eq. to 10 eq. relative to palladium). 3. Optimize conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., from 2 hours to 16 hours).
Significant Product Loss 1. Non-specific Adsorption: The product is binding to the scavenger. This is a very common issue with activated carbon.[9] 2. Excess Scavenger: Using a large excess of scavenger increases the surface area available for product binding.[8]1. Switch to a more selective scavenger: Move from activated carbon to a functionalized silica scavenger (e.g., thiol-based), which has a lower likelihood of binding organic molecules.[8][9] 2. Use the minimum effective amount: Titrate the scavenger amount to find the lowest loading that achieves the target palladium level.
Product Degradation or Side Reaction 1. Aldehyde Reactivity: The aldehyde group is reacting with an amine-based scavenger. 2. Harsh Conditions: High temperatures are causing thermal degradation of the product.1. Use an aldehyde-compatible scavenger: Employ thiol- or triazine-based scavengers.[5] 2. Perform scavenging at a lower temperature: Evaluate efficacy at room temperature, even if it requires a longer treatment time.
Filtration Difficulties 1. Fine Particles: Some grades of activated carbon or scavenger resins contain very fine particles that can pass through standard filter paper. 2. Clogging: The scavenger forms a dense, impermeable cake on the filter.1. Use a filter aid: Filter the mixture through a pad of Celite® or diatomaceous earth to trap fine particles.[7] 2. Consider cartridge format: Use scavenger-packed cartridges for a cleaner, flow-through process that avoids filtration issues.[10][11]

Palladium Removal: A Decision-Making Workflow

Choosing the right palladium removal strategy is system-dependent and requires a logical approach.[3] The following workflow diagram illustrates a decision-making process for selecting a suitable method for a product like 2-Iodo-3-methylbenzaldehyde.

Palladium_Removal_Workflow start Start: Crude Product (Pd > 10 ppm) screen_scavengers Screen Scavengers (Batch Mode) start->screen_scavengers cost_check Is Cost the Primary Constraint? screen_scavengers->cost_check Initial results promising aq_wash Consider Aqueous Wash (e.g., N-Acetylcysteine) screen_scavengers->aq_wash Consider alternatives carbon Optimize Activated Carbon (0.5 - 5 wt%) cost_check->carbon Yes silica_scavenger Optimize Functionalized Silica (e.g., Si-Thiol, Si-TMT) cost_check->silica_scavenger No product_loss_check Significant Product Loss? carbon->product_loss_check silica_scavenger->product_loss_check aq_wash->product_loss_check scale_check Scaling Up > 1 kg? product_loss_check->scale_check No fail FAIL (Re-evaluate Strategy) product_loss_check->fail Yes cartridge Implement Flow Chemistry (Scavenger Cartridge) scale_check->cartridge Yes batch Optimize Batch Process (Stirred Tank Reactor) scale_check->batch No final_check Final Analysis (ICP-MS) cartridge->final_check batch->final_check pass PASS (Pd < 10 ppm) final_check->pass Success final_check->fail Failure

Caption: Decision workflow for selecting a palladium removal method.

Detailed Experimental Protocols

Disclaimer: These protocols are starting points. Optimization of scavenger loading, temperature, and time is crucial for each specific application. Always run a small-scale trial before committing to a large-scale experiment.

Protocol 1: Activated Carbon Slurry Treatment

This method is cost-effective and useful for removing Pd(0) and some Pd(II) species through adsorption.[3] However, it carries a higher risk of product loss compared to selective scavengers.[9]

  • Mechanism: Palladium species are adsorbed onto the porous surface of the carbon particles.[4]

  • Step-by-Step:

    • Preparation: In a flask, dissolve the crude 2-Iodo-3-methylbenzaldehyde product in a suitable solvent (e.g., Toluene, Ethyl Acetate) to make a ~10% w/v solution.

    • Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 1-2 wt% relative to the crude product.[3]

    • Agitation: Stir the slurry vigorously at a controlled temperature. Start with room temperature for 4-16 hours. For difficult cases, heating to 40-50 °C can improve efficiency.[3]

    • Monitoring: Take a small, filtered sample periodically and analyze for residual palladium via ICP-MS to determine the optimal treatment time.

    • Filtration: Prepare a 1-2 cm pad of Celite® in a Büchner funnel. Wet the pad with the clean solvent.

    • Isolation: Filter the carbon slurry through the Celite® pad, washing the cake with additional fresh solvent to maximize product recovery.

    • Analysis: Combine the filtrate and washings, then analyze for palladium content and product yield.

Protocol 2: Functionalized Silica Scavenger (Batch Mode)

This method uses silica particles with covalently bound functional groups (e.g., thiol) that selectively chelate palladium. It offers high efficiency and selectivity, minimizing product loss.[3][5]

  • Mechanism: The thiol groups form strong covalent bonds with palladium, effectively sequestering it from the solution.

  • Step-by-Step:

    • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).

    • Scavenger Selection: Choose a thiol-based scavenger such as SiliaMetS Thiol or a similar product. Calculate the amount needed based on the theoretical palladium content (typically 5-10 molar equivalents of scavenger functional groups to moles of palladium).

    • Addition & Agitation: Add the silica scavenger to the solution and stir at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-8 hours.

    • Filtration: Filter the mixture to remove the silica scavenger. A standard filter paper is usually sufficient. Wash the collected silica with fresh solvent.

    • Analysis: Combine the filtrate and washings. Concentrate the solution and analyze for palladium content and product yield by ICP-MS. A successful treatment can reduce palladium levels from hundreds of ppm to <10 ppm.[3][12]

Protocol 3: Aqueous Wash with N-Acetylcysteine (NAC)

This liquid-liquid extraction method is useful for removing soluble Pd(II) species and avoids handling solid scavengers. It is often used in large-scale manufacturing.[6]

  • Mechanism: The cysteine derivative acts as a chelating agent, forming a water-soluble palladium complex that can be partitioned into an aqueous phase.

  • Step-by-Step:

    • Preparation: Dissolve the crude product in a water-immiscible organic solvent (e.g., Toluene, MTBE).

    • Aqueous Solution Prep: Prepare a 1M aqueous solution of N-acetylcysteine. The pH may need to be adjusted depending on the stability of your product.

    • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the NAC solution.

    • Agitation: Shake the funnel vigorously for 5-10 minutes. Allow the layers to separate. If an emulsion forms, adding a small amount of brine can help break it.

    • Separation: Drain the lower aqueous layer. For high initial palladium concentrations, a second wash with fresh NAC solution may be necessary.[6]

    • Final Wash: Wash the organic layer with water and then brine to remove any residual NAC.

    • Analysis: Dry the organic layer over sodium sulfate, filter, and concentrate. Analyze the product for palladium content.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Method for recovering palladium from waste palladium-carbon catalyst and incinerator system - Google P
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [Link]

  • Palladium Scavenging with SiliaMetS Thiol in SPE cartridge - YouTube. [Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. [Link]

  • Why palladium metal scavengers are not all the same - Biotage. [Link]

  • Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative - ResearchGate. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - ResearchGate. [Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. [Link]

  • General mechanism of Pd removal using scavengers - ResearchGate. [Link]

  • Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via - Taylor & Francis. [Link]

Sources

Validation & Comparative

Optimized HPLC vs. Generic Methods for 2-Iodo-3-methylbenzaldehyde Purity Analysis

[1]

Executive Summary

The purity analysis of 2-Iodo-3-methylbenzaldehyde (IMB) presents specific challenges often overlooked by generic "screen-all" chromatography methods. As a halogenated aromatic aldehyde, IMB is susceptible to two primary degradation pathways: oxidation to 2-iodo-3-methylbenzoic acid and potential de-iodination.[1] Furthermore, synthetic routes often yield difficult-to-separate regioisomers (e.g., 2-iodo-4-methylbenzaldehyde).[1]

This guide objectively compares a Generic Isocratic Method against an Optimized Gradient HPLC Method . Experimental data indicates that while generic methods are sufficient for rough assay, they fail to quantitate critical acidic impurities and regioisomers required for pharmaceutical-grade release.[1]

Method Development Logic

The development of a robust method for IMB relies on understanding its physicochemical properties.

  • Hydrophobicity: The iodine and methyl substituents make the molecule lipophilic (

    
    ), requiring a strong organic modifier (Acetonitrile) for elution.
    
  • Acidity/Basicity: The aldehyde itself is neutral, but its primary impurity (the carboxylic acid) is ionizable (

    
    ).
    
  • Chromophore: The conjugated benzene ring provides strong UV absorption at 240–254 nm.

Decision Matrix (Graphviz)

MethodLogicPropCompound Properties(Hydrophobic, Neutral Aldehyde)ColColumn SelectionC18 (End-capped) or Phenyl-HexylProp->ColRequires RP RetentionRiskImpurity Risks(Acidic Oxidation, Regioisomers)MobMobile PhaseAcidified Water (pH < 3.0)Risk->MobSuppress IonizationResOptimized ResultSharp Acid Peaks + Isomer ResolutionCol->ResMob->Res

Figure 1: Logical flow for selecting stationary and mobile phases based on IMB chemical properties.

Comparative Analysis: Generic vs. Optimized

Method A: The Generic Approach (Common Pitfall)

Many labs initially attempt a standard isocratic run using Methanol/Water.

  • Column: Standard C18 (5 µm).[1]

  • Mobile Phase: 70:30 Methanol:Water (Neutral).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

Performance Deficiencies:

  • Peak Tailing: Without acid modification, the 2-iodo-3-methylbenzoic acid impurity ionizes, causing severe tailing (

    
    ) and co-elution with the main peak.[1]
    
  • Isomer Overlap: Methanol lacks the

    
    -electron selectivity of Acetonitrile, often failing to resolve the 4-methyl regioisomer.[1]
    
Method B: The Optimized Gradient Method (Recommended)

This method utilizes pH control to suppress acid ionization and a gradient to sharpen late-eluting impurities.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detection: UV @ 240 nm (Max absorption) and 210 nm (Trace impurities).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |[1]

Performance Comparison Data
ParameterMethod A (Generic)Method B (Optimized)Verdict
Resolution (Main vs. Acid) 1.2 (Poor)> 4.5 (Excellent)Method B
Tailing Factor (Acid Impurity) 2.31.1Method B
LOD (Limit of Detection) 0.05%0.01%Method B
Run Time 8.0 min (Isocratic)15.0 min (Gradient)Method A (Faster but less specific)
Isomer Separation Co-elutesBaseline ResolvedMethod B

Detailed Experimental Protocol (Method B)

Step 1: System Suitability Preparation[1]
  • Diluent: 50:50 Acetonitrile:Water.[1] Note: Do not use pure methanol as it may react with the aldehyde to form acetals over time.

  • Standard Solution: Dissolve 10 mg of IMB Reference Standard in 10 mL diluent (1.0 mg/mL).

  • Sensitivity Solution: Dilute Standard Solution 1:1000 to verify LOQ (0.1% level).

Step 2: Analytical Workflow (Graphviz)

WorkflowStartSample Preparation(1 mg/mL in 50:50 ACN:H2O)InjInjection (5-10 µL)Autosampler @ 25°CStart->InjSepGradient Separation0.1% H3PO4 / ACNInj->SepDetUV Detection@ 240 nmSep->DetDataData ProcessingIntegrate & Calculate % AreaDet->Data

Figure 2: Step-by-step analytical workflow for routine purity analysis.

Step 3: Critical System Suitability Criteria

Before releasing results, the system must meet these criteria:

  • Theoretical Plates (N): > 5000 for the main peak.

  • Tailing Factor (T): 0.8 – 1.5.[1]

  • % RSD (n=5 injections): < 2.0% for the main peak area.

Alternative Techniques: Why Not GC or NMR?

While HPLC is the gold standard for purity, other methods exist.[3] Here is why they are secondary choices for this specific molecule:

Gas Chromatography (GC-FID/MS)[1]
  • Risk: Aryl iodides possess a relatively weak C-I bond.[1] High injection port temperatures (>250°C) can cause thermal de-iodination, leading to false identification of 3-methylbenzaldehyde as an impurity [1].[1]

  • Limitation: The acidic oxidation product (2-iodo-3-methylbenzoic acid) is polar and will not elute well on standard non-polar GC columns (e.g., DB-5) without derivatization (silylation/methylation).[1]

Quantitative H-NMR (qNMR)[1]
  • Strength: Absolute structural confirmation.[1]

  • Weakness: Poor sensitivity for trace impurities.[1] Detecting a 0.1% regioisomer is difficult due to signal overlap in the aromatic region (7.0 - 8.0 ppm).[1]

References

  • Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • BenchChem. (2025).[1] 2-Iodo-4-methylbenzaldehyde Properties and Reactivity. Retrieved from

  • Sielc Technologies. (2018).[1] HPLC Method for Analysis of 2-Iodobenzaldehyde.[1][4] Retrieved from

  • Royal Society of Chemistry. (2014). Analytical Methods for Nitrostyrolene and Related Substances (Gradient Elution Principles). Analytical Methods.[1][2][3][4][5][6][7][8][9] Retrieved from

  • Nacalai Tesque. (2020).[1] Separation of Tolunitrile Position Isomers using Pi-Pi Interaction Columns. Retrieved from

Comparing reactivity of 2-Iodo-3-methylbenzaldehyde vs 2-bromo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 2-Iodo-3-methylbenzaldehyde (I-Analog) and 2-Bromo-3-methylbenzaldehyde (Br-Analog) is a trade-off between reactivity kinetics and atom economy/cost .

  • The I-Analog is the "High-Performance" variant. The weak C–I bond facilitates rapid oxidative addition, even with sterically encumbered catalysts or at lower temperatures.[1] It is essential when the coupling partner is deactivated or thermally unstable.[1]

  • The Br-Analog is the "Workhorse" variant.[1] It is significantly cheaper and more stable but requires higher activation energies (heat) or specialized ligands (e.g., Buchwald biaryl phosphines) to overcome the steric hindrance imposed by the ortho-methyl group.

Molecular & Mechanistic Analysis

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (BDE) and Steric Congestion .[1]

Bond Dissociation Energy (Electronic Factor)

The rate-limiting step in most Palladium-catalyzed cross-couplings (Suzuki, Heck) for these substrates is Oxidative Addition . The C–X bond strength dictates the activation energy required for the Pd(0) species to insert.[1]

Parameter2-Iodo-3-methylbenzaldehyde2-Bromo-3-methylbenzaldehydeImpact
C–X Bond Energy ~65 kcal/mol~81 kcal/molI-Analog reacts ~10–100x faster under identical conditions.
C–X Bond Length ~2.10 Å~1.90 ÅThe longer C–I bond is more accessible to the metal center.[1]
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide is a superior leaving group, facilitating faster turnover.
The "Ortho-Effect" (Steric Factor)

Both molecules feature a methyl group at the 3-position and an aldehyde at the 1-position. The halide is at the 2-position, "sandwiched" between them.

  • Steric Buttressing: The 3-methyl group exerts steric pressure, pushing the halide out of plane or crowding the approach of the catalyst.

  • Consequence: While the I-Analog has a weaker bond, the Iodine atom is physically larger (Van der Waals radius: 1.98 Å) than Bromine (1.85 Å). However, the electronic benefit of the weak C–I bond overwhelmingly outweighs the steric penalty of the larger iodine atom in this specific scaffold.

Case Study A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the primary application for these intermediates in drug discovery (biaryl synthesis).[1]

Comparative Performance
  • I-Analog: Often proceeds at Room Temperature to 60°C using standard catalysts like

    
    .[1]
    
  • Br-Analog: Typically requires 80°C to 110°C and electron-rich, bulky ligands (e.g., SPhos, XPhos) to drive the oxidative addition across the stronger/hindered C–Br bond.

Mechanism Visualization (Oxidative Addition)

OxidativeAddition cluster_0 Steric Barrier (3-Methyl Group) Substrate 2-Halo-3-methylbenzaldehyde Complex Pd(II)-Ar-X Complex (Oxidative Addition Product) Substrate->Complex Slow (Br) Fast (I) Pd0 Pd(0) Catalyst (Active Species) Pd0->Complex

Figure 1: The 3-methyl group creates a steric barrier (red dashed box).[2][3][4][5][6] The I-Analog overcomes this via low BDE, while the Br-Analog requires thermal energy.

Case Study B: Halogen-Metal Exchange (Lithiation)

Critical Warning: Both substrates contain an aldehyde , which is highly susceptible to nucleophilic attack by organolithiums (


-BuLi).
Chemoselectivity Challenge
  • Standard Conditions (

    
    -BuLi):  Will attack the aldehyde (C=O) before or concurrently with the Halogen exchange, leading to polymerization or alcohol byproducts.
    
  • Solution: The aldehyde must be protected (e.g., as an acetal) OR a highly selective "Turbo-Grignard" or "Knochel-Hauser" base must be used.

The Iodine Advantage in Exchange

If using Isopropyllithium or


-PrMgCl·LiCl (Turbo Grignard) :
  • I-Analog: Undergoes I/Mg exchange extremely fast, often at -40°C to -20°C . This low temperature allows the exchange to occur faster than the nucleophilic attack on the aldehyde (kinetic control).

  • Br-Analog: Exchange is sluggish.[1] It often requires temperatures >0°C or prolonged times, during which the aldehyde functionality will likely be compromised by side reactions.[1]

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for Br-Analog)

Since the Br-analog is cheaper, this is the preferred route for scale-up if the substrate tolerates heat.

  • Reagents: 2-Bromo-3-methylbenzaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).[1] Note: SPhos is critical to overcome the ortho-sterics.
    
  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge solids into a reaction vial.

    • Evacuate and backfill with Argon (

      
      ).[1]
      
    • Add degassed solvents.[1]

    • Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor TLC. The Br-analog spot will disappear slower than an I-analog.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Mild Activation (Optimized for I-Analog)

Use this if the boronic acid is thermally unstable (e.g., 2-pyridyl boronates).

  • Reagents: 2-Iodo-3-methylbenzaldehyde (1.0 equiv), Boronic acid (1.1 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (3 mol%).[1]
    
  • Solvent: DME/Water (4:1).[1]

  • Procedure:

    • Standard inert gas protocols.[1]

    • Heat to 45–50°C (or even RT for activated boronates).

    • Reaction is typically complete in < 2 hours.[1]

Decision Matrix & Workflow

Use this flowchart to select the correct starting material for your campaign.

SelectionLogic Start Start: Choose Halide Budget Is Cost/Scale the primary driver? Start->Budget Stability Is the Coupling Partner Thermally Unstable? Budget->Stability No (Discovery) Br_Route Select Br-Analog (Use SPhos/XPhos @ 90°C) Budget->Br_Route Yes (Scale-up) Chemoselectivity Do you need Halogen Exchange in presence of Aldehyde? Stability->Chemoselectivity No I_Route Select I-Analog (Mild Conditions) Stability->I_Route Yes (>60°C degrades partner) Chemoselectivity->Br_Route No (Standard Suzuki) Chemoselectivity->I_Route Yes (Fast I/Mg exchange)

Figure 2: Decision logic for selecting between Iodo and Bromo precursors.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Kneisel, F. F.; Knochel, P. "Nanoscale Catalysis of Iodine–Zinc Exchange Reactions."[1] Angewandte Chemie International Edition, 2004, 43, 1017.[1] (Demonstrates aldehyde tolerance in fast exchange).

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002, 41, 4176.[1] (Discusses steric parameters in oxidative addition).

  • Bao, M. et al. "Steric Effects in the Oxidative Addition of Aryl Halides to Palladium(0)."[1] Organometallics, 2017.[1][7] (General principles of ortho-substitution effects).

Sources

Technical Guide: GC-MS Fragmentation Patterns for 2-Iodo-3-methylbenzaldehyde Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-3-methylbenzaldehyde (IMB) is a critical intermediate in the synthesis of complex pharmaceuticals, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by the precise "1,2,3" substitution pattern on the benzene ring.

In drug development, distinguishing IMB from its regioisomers (e.g., 2-iodo-4-methylbenzaldehyde or 3-iodo-4-methylbenzaldehyde) is paramount, as incorrect regiochemistry leads to dead-end synthetic pathways. This guide details the specific Electron Ionization (EI) fragmentation signatures of IMB, focusing on the "Buttressed Ortho Effect" —a steric phenomenon that distinguishes this molecule from its less hindered isomers.

Molecular Profile & Mass Spec Fundamentals

PropertyData
IUPAC Name 2-Iodo-3-methylbenzaldehyde
Formula

Exact Mass 245.9542 u
Key Isotopes

(100% natural abundance, no M+2 peak like Cl/Br)
Major Fragment Loss of Iodine (

)
The "Buttressing Effect" Hypothesis

Unlike standard aromatic aldehydes, IMB possesses a unique steric environment. The bulky iodine atom at position 2 is flanked by a formyl group at position 1 and a methyl group at position 3.

  • Standard Ortho Effect: The proximity of Iodine to the Carbonyl weakens the C-I bond.

  • Buttressing: The 3-methyl group sterically "pushes" the iodine atom, further destabilizing the C-I bond compared to a 2-iodo-4-methyl isomer. This results in a distinctive fragmentation ratio utilized for identification.[1]

Experimental Protocol: GC-MS Conditions

To ensure reproducible fragmentation patterns, the following "Hard Ionization" conditions are recommended.

Sample Preparation[2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent acetal formation.

  • Concentration: 100 µg/mL (approx. 100 ppm).

  • Derivatization: Not required for EI, but oxime formation (using PFBHA) can be used if peak tailing is excessive.

Instrument Parameters
  • Inlet Temperature: 250°C (Splitless or 10:1 Split).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program: 60°C (1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 3 min.
  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temperature: 230°C.

  • Scan Range: m/z 40 – 300.

Fragmentation Pathway Analysis

The mass spectrum of 2-Iodo-3-methylbenzaldehyde is dominated by four primary events.

Primary Ion Table
m/z (Mass-to-Charge)Ion IdentityMechanism of FormationRelative Abundance (Predicted)
246

Molecular Ion (Radical Cation)Moderate (40-60%)
245

Loss of Aldehydic HydrogenHigh (80-90%)
217

Loss of Formyl RadicalLow-Moderate (15-25%)
119

Base Peak (Loss of Iodine)High (100%)
91

Tropylium Ion (Loss of CO from 119)High (60-80%)
65

Cyclopentadienyl (Loss of

from 91)
Moderate (30-40%)
Mechanistic Deep Dive
  • The Iodine Ejection (

    
     246 
    
    
    
    119):
    The C-I bond is the weakest bond in the molecule (~57 kcal/mol). In IMB, the steric crowding from the ortho-formyl and ortho-methyl groups (the 1,2,3 pattern) facilitates rapid homolytic cleavage of the iodine radical (
    
    
    ). This generates the cation at m/z 119 (
    
    
    ).
    • Differentiation Note: In isomers where the methyl group is para (e.g., 2-iodo-4-methylbenzaldehyde), the steric pressure is lower, often resulting in a stronger molecular ion (

      
      ) relative to the fragment.
      
  • The Carbonyl Cleavage (

    
     246 
    
    
    
    217):
    Alpha-cleavage removes the formyl radical (
    
    
    ). While common in aldehydes, this pathway competes unfavorably with Iodine loss in aryl iodides.
  • Secondary Decay (

    
     119 
    
    
    
    91):
    The m/z 119 ion (methyl-benzoyl cation) rapidly loses Carbon Monoxide (CO, 28 Da) to form the highly stable Tropylium ion (
    
    
    ) at m/z 91. This 119
    
    
    91 transition is a signature of methyl-substituted benzoyl fragments.

Visualizing the Fragmentation Logic

The following diagram illustrates the specific decay pathways for 2-Iodo-3-methylbenzaldehyde.

FragmentationPathway M Molecular Ion [M]+ m/z 246 (Radical Cation) M_H [M - H]+ m/z 245 (Acylium Ion) M->M_H - H• (1 Da) M_CHO [M - CHO]+ m/z 217 (Aryl Iodide Cation) M->M_CHO - CHO• (29 Da) M_I [M - I]+ m/z 119 (Methylbenzoyl Cation) BASE PEAK M->M_I - I• (127 Da) Facilitated by Steric Buttressing Trop Tropylium Ion m/z 91 (C7H7)+ M_I->Trop - CO (28 Da) C5H5 Cyclopentadienyl m/z 65 Trop->C5H5 - C2H2 (26 Da)

Caption: Figure 1. EI Fragmentation tree for 2-Iodo-3-methylbenzaldehyde. The red path indicates the dominant steric-driven loss of Iodine.

Comparative Identification Strategy

To distinguish 2-Iodo-3-methylbenzaldehyde (Target) from its isomer 3-Iodo-4-methylbenzaldehyde (Comparator), use the Fragment Abundance Ratio (FAR) .

The Differentiation Workflow

IdentificationWorkflow Start Unknown Sample (GC-MS Data) Check_127 Check m/z 127 (Iodine Ion) Start->Check_127 Check_246 Check Molecular Ion (m/z 246) Check_127->Check_246 Ratio_Calc Calculate Ratio: (m/z 119) / (m/z 246) Check_246->Ratio_Calc Decision Ratio > 2.5? Ratio_Calc->Decision Result_Ortho Likely 2-Iodo-3-methyl (Steric Weakening of C-I) Decision->Result_Ortho Yes Result_Meta Likely 3-Iodo-4-methyl (Stronger C-I Bond) Decision->Result_Meta No

Caption: Figure 2. Logic flow for distinguishing the target ortho-buttressed isomer from meta/para isomers.

Interpretation Guide
  • Target (2-Iodo-3-methyl): Expect a very intense m/z 119 peak relative to the molecular ion (m/z 246). The ratio of 119/246 is typically High (>2.5) due to the relief of steric strain upon iodine loss.

  • Alternative (3-Iodo-4-methyl): The iodine is isolated from the methyl and formyl groups. The C-I bond is stronger. The molecular ion (m/z 246) will be more prominent. The ratio of 119/246 is typically Low (<1.5) .

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Iodo-benzaldehyde & 3-Methylbenzaldehyde. NIST Chemistry WebBook, SRD 69.[3] National Institute of Standards and Technology.[3][4] [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Chapter 2: Mass Spectrometry - Ortho Effects).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Discussion on Halogen loss and Steric Effects).
  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[5] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. [Link]

Sources

A Comparative Guide to Confirming the Structure of 2-Iodo-3-methylbenzaldehyde using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel or synthesized molecules is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and substitution patterns. This guide provides an in-depth technical comparison of the expected IR spectral features of 2-iodo-3-methylbenzaldehyde, contrasting it with plausible alternatives to empower scientists in making confident structural assignments.

The Analytical Imperative: Why IR Spectroscopy?

The core principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond (e.g., C=O, C-H, C-I) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For a molecule like 2-iodo-3-methylbenzaldehyde, its IR spectrum is a composite of absorptions from the aldehyde group, the methyl group, the substituted aromatic ring, and the carbon-iodine bond. By dissecting this spectrum, we can piece together the molecular structure.

The causality behind this analytical choice is its efficiency. While NMR spectroscopy or mass spectrometry provides more detailed structural information, IR spectroscopy offers a quick and cost-effective method to verify the presence of key functional groups and rule out incorrect isomers, making it an indispensable tool in any synthetic chemistry workflow.

Deconstructing the Spectrum: Predicted IR Peaks for 2-Iodo-3-methylbenzaldehyde

The structure of 2-iodo-3-methylbenzaldehyde dictates a specific set of expected IR absorptions. Below, we detail these peaks and the rationale for their expected positions.

Key Vibrational Modes and Expected Wavenumbers:
  • Aldehyde C-H Stretch: A hallmark of aldehydes, this feature typically appears as a pair of weak to medium peaks. One is expected around 2800–2860 cm⁻¹ and a more diagnostic, often sharper peak, is anticipated around 2700–2760 cm⁻¹.[1][2] The presence of both is strong evidence for an aldehyde functional group.

  • Aromatic C-H Stretch: The sp² hybridized C-H bonds of the benzene ring will produce absorptions at wavenumbers slightly higher than their alkane counterparts, typically in the 3000-3100 cm⁻¹ region.[3][4]

  • Aliphatic C-H Stretch: The methyl group's sp³ hybridized C-H bonds will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.[5]

  • Carbonyl (C=O) Stretch: As an aromatic aldehyde, the C=O bond is part of a conjugated system, which lowers its stretching frequency compared to a saturated aldehyde.[1] This results in a very strong and sharp absorption peak expected in the range of 1685-1710 cm⁻¹.[1] The presence of an electron-withdrawing iodine atom ortho to the aldehyde may slightly increase this frequency.

  • Aromatic C=C Stretch: The benzene ring itself has characteristic in-ring carbon-carbon double bond stretching vibrations, which typically appear as a series of peaks of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹.[6][7]

  • Methyl C-H Bending: The methyl group will also display characteristic bending (deformation) vibrations. An asymmetrical bend is expected around 1450-1470 cm⁻¹ and a symmetrical bend around 1370-1390 cm⁻¹.[3]

  • Aromatic C-H Out-of-Plane Bending: This region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene ring, a strong absorption is expected in the 670–720 cm⁻¹ range.[6] This is a critical peak for distinguishing 2-iodo-3-methylbenzaldehyde from its isomers.

  • Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically below 600 cm⁻¹. The weakness of this absorption and its position in a region often crowded with other vibrations can make it difficult to assign definitively.

Comparative Analysis: Distinguishing 2-Iodo-3-methylbenzaldehyde from Alternatives

To truly validate the structure, we must compare its expected spectrum with those of plausible isomers or related compounds that might be present as starting materials or byproducts.

Functional Group/Vibration2-Iodo-3-methylbenzaldehyde (Predicted)2-Iodobenzaldehyde (Alternative 1)3-Methylbenzaldehyde (Alternative 2)4-Iodo-3-methylbenzaldehyde (Isomer)
Aldehyde C-H Stretch ~2830 & ~2730 cm⁻¹~2830 & ~2730 cm⁻¹~2820 & ~2720 cm⁻¹~2830 & ~2730 cm⁻¹
Carbonyl (C=O) Stretch ~1690-1705 cm⁻¹ (Strong, Sharp)~1700 cm⁻¹ (Strong, Sharp)~1703 cm⁻¹ (Strong, Sharp)~1690-1705 cm⁻¹ (Strong, Sharp)
Aromatic C-H Stretch ~3050-3100 cm⁻¹~3060 cm⁻¹~3030 cm⁻¹~3050-3100 cm⁻¹
Aliphatic C-H Stretch ~2870-2960 cm⁻¹N/A~2870-2960 cm⁻¹~2870-2960 cm⁻¹
Aromatic C-H Bending ~670-720 cm⁻¹ (1,2,3-Trisubstituted) ~750 cm⁻¹ (ortho-Disubstituted)~780 & ~680 cm⁻¹ (meta-Disubstituted)~800-860 cm⁻¹ (1,2,4-Trisubstituted)
C-I Stretch < 600 cm⁻¹< 600 cm⁻¹N/A< 600 cm⁻¹

Key Differentiating Features: The most powerful diagnostic region for confirming the 2-iodo-3-methylbenzaldehyde structure is the C-H out-of-plane bending region. The presence of a strong band between 670-720 cm⁻¹ is characteristic of the 1,2,3-trisubstitution pattern.[6] This, in combination with the absence of peaks characteristic of other substitution patterns (e.g., the single strong peak around 800-860 cm⁻¹ for a 1,2,4-trisubstituted isomer like 4-iodo-3-methylbenzaldehyde), provides compelling evidence for the correct structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A self-validating protocol is crucial for trustworthy data. The following steps outline a standard procedure for obtaining an IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-iodo-3-methylbenzaldehyde sample onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted peaks and the spectra of potential isomers as outlined in the comparison table.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical process for confirming the structure of 2-iodo-3-methylbenzaldehyde from its IR spectrum.

Caption: Logical workflow for confirming 2-iodo-3-methylbenzaldehyde structure via IR.

Conclusion

Confirming the structure of 2-iodo-3-methylbenzaldehyde via IR spectroscopy is a systematic process of identifying key functional group absorptions and, most critically, the diagnostic peaks related to the aromatic substitution pattern. The unique combination of a conjugated aldehyde system, a methyl group, and a 1,2,3-trisubstituted benzene ring produces a characteristic IR spectrum. By comparing the experimental data to the predicted values and those of potential isomers, particularly in the C-H out-of-plane bending region, researchers can achieve a high degree of confidence in their structural assignment. This guide provides the foundational knowledge and comparative data necessary to leverage IR spectroscopy effectively in the synthesis and analysis of this and related compounds.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 7, 2026, from [Link]

  • North Carolina State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • PrepMate. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved February 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 7, 2026, from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. Optics and Spectroscopy, 113, 179–183. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • Piacenza, M., & Mills, I. M. (2006). A new theoretical model for the Fermi resonance in the C–H stretching spectrum of aldehydes. The Journal of chemical physics, 124(3), 034303. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fundamental the IR spectra of 4-(Di methylamino) benzaldehyde with Phenylalanine, Schiff base compound. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

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Comparative Guide: Steric & Electronic Determinants in 3-Methyl vs. 4-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of aromatic aldehydes, the choice between 3-methylbenzaldehyde (m-tolualdehyde) and 4-methylbenzaldehyde (p-tolualdehyde) is frequently dictated by a trade-off between steric accessibility and electronic activation.

While the 3-methyl substituent introduces a proximal steric field absent in the 4-methyl isomer, experimental data confirms that 4-methylbenzaldehyde is generally less reactive toward nucleophilic attack . This counter-intuitive finding is driven by the dominance of electronic effects over steric effects in these isomers: the para-methyl group exerts a stronger electron-donating resonance effect (+R) that deactivates the carbonyl carbon more effectively than the inductive-only (+I) meta-methyl group.

This guide analyzes the mechanistic interplay of these forces and provides a self-validating experimental protocol to quantify their reactivity differences.

Mechanistic Analysis: The Steric-Electronic Interface

To predict reactivity accurately, we must decouple the spatial (steric) constraints from the electronic density alterations.

Electronic Deactivation (The Hammett Control)

The reactivity of benzaldehydes toward nucleophiles (e.g., hydride reduction, Grignard addition) depends on the electrophilicity of the carbonyl carbon.

  • 4-Methyl (Para): The methyl group interacts via Hyperconjugation and Induction . The resonance contribution allows electron density to be delocalized effectively into the ring and toward the carbonyl oxygen, significantly stabilizing the dipole and reducing electrophilicity.

  • 3-Methyl (Meta): The methyl group interacts primarily via Induction . Resonance effects cannot directly propagate to the carbonyl position from the meta position.

Quantitative Evidence (Hammett Constants): The Hammett substituent constant (


) quantifies this effect.[1] A more negative number indicates stronger electron donation (deactivation of nucleophilic attack).
IsomerSubstituent PositionHammett Constant (

)
Electronic EffectPredicted Reactivity (Nucleophilic Attack)
3-Methyl Meta-0.07 Weak Donation (+I)Faster
4-Methyl Para-0.17 Strong Donation (+I, +R)Slower
Steric Hindrance (The Proximity Factor)

While electronic effects dominate small-molecule kinetics, steric topology becomes critical when using bulky reagents or enzymatic pockets.

  • 4-Methyl: The substituent is remote (

    
     from the carbonyl). It exerts zero  steric influence on the reaction center.
    
  • 3-Methyl: The substituent is at a

    
     angle. While not as blocking as an ortho substituent, it creates a "buttressing" effect that can hinder the approach of exceptionally bulky nucleophiles (e.g., tert-butyl magnesium chloride) or transition metal catalysts requiring C-H activation at the ortho position.
    
Visualizing the Pathway

The following diagram illustrates the competing vectors of steric hindrance and electronic deactivation.

G cluster_0 3-Methylbenzaldehyde (Meta) cluster_1 4-Methylbenzaldehyde (Para) M3 Meta-Methyl Group C3 Carbonyl Center M3->C3 Weak Inductive Donation (+I) (Less Deactivating) M3->C3 Proximal Steric Clash (Minor) M4 Para-Methyl Group C4 Carbonyl Center M4->C4 Strong Resonance (+R) (Highly Deactivating) M4->C4 Remote Position (No Steric Effect) Nu Nucleophile (Nu-) Nu->C3 Faster Attack (Higher Electrophilicity) Nu->C4 Slower Attack (Stabilized Carbonyl)

Figure 1: Comparative reaction vectors. Note that the strong electronic deactivation (Green Arrow) in the Para isomer overrides the minor steric hindrance (Yellow Arrow) in the Meta isomer for most standard reactions.

Physical Properties & Handling

When designing experiments, the physical differences dictate handling procedures. 4-Methylbenzaldehyde's symmetry leads to a higher melting point and boiling point.

Property3-Methylbenzaldehyde4-MethylbenzaldehydePractical Implication
CAS Number 620-23-5104-87-0Verification required before ordering.
Boiling Point 199 °C204 °C4-Methyl requires higher vacuum/temp for distillation.
Melting Point < 25 °C (Liquid)-6 °C (Liquid)Both are liquids at RT, but 4-Methyl freezes easily in cold storage.
Density 1.019 g/mL1.019 g/mLIdentical; volumetric dosing is interchangeable.
Odor Sweet, fruityCherry-like, floral4-Methyl is widely used in fragrances; distinct olfactory profiles.

Experimental Protocol: Competitive Kinetic Reduction

To objectively verify the reactivity difference described above, use this Competitive Reduction Protocol . This experiment eliminates variable errors (temperature, concentration) by reacting both isomers in the same vessel against a limiting reagent.

Objective

Determine the Relative Rate Factor (


) of nucleophilic hydride attack on 3-methyl vs. 4-methylbenzaldehyde.
Reagents & Equipment
  • Substrate A: 3-Methylbenzaldehyde (1.0 mmol, 120 mg)

  • Substrate B: 4-Methylbenzaldehyde (1.0 mmol, 120 mg)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (0.5 mmol, 19 mg) — Limiting Reagent
    
  • Solvent: Methanol (anhydrous, 10 mL)

  • Analysis: GC-FID or

    
    H NMR.
    
Workflow Diagram

Protocol Start Start: Equimolar Mix Mix Dissolve 1 mmol 3-Me + 1 mmol 4-Me in 10 mL Methanol (0°C) Start->Mix Add Add 0.25 eq NaBH4 (Limiting) Dropwise over 5 mins Mix->Add React Stir at 0°C for 15 mins (Kinetic Control Regime) Add->React Quench Quench with 1M HCl Extract with DCM React->Quench Analyze Analyze Ratio of Alcohols via GC or NMR Quench->Analyze Result Calculate Relative Rate (k_rel) Analyze->Result

Figure 2: Competitive Reduction Workflow. Using a limiting reagent ensures the faster-reacting isomer consumes the majority of the hydride.

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask, combine 120 mg of 3-methylbenzaldehyde and 120 mg of 4-methylbenzaldehyde. Dissolve in 10 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath (0 °C) to slow the reaction, enhancing kinetic selectivity.

  • Addition: Dissolve 19 mg of NaBH

    
     in 2 mL of methanol. Add this solution dropwise to the aldehyde mixture over 5 minutes.
    
    • Note: We use 0.5 mmol NaBH

      
       (providing ~2.0 mmol hydride equivalents), but to strictly observe competition, ensure the hydride is the limiting factor relative to the total aldehyde (2.0 mmol total aldehyde vs 2.0 mmol hydride is 1:1, but using 0.25 eq of NaBH4 relative to total aldehyde ensures partial conversion). Correction: NaBH4 has 4 hydrides.[2] Use 4.7 mg (0.125 mmol)  of NaBH4 to deliver 0.5 mmol of H-, ensuring only 25% total conversion. This is critical for accurate kinetic competition.
      
  • Quenching: After 15 minutes, add 5 mL of 1M HCl to destroy excess hydride and protonate the alkoxides.

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Dry over MgSO

    
     and concentrate.
    
  • Analysis: Analyze the crude mixture by

    
    H NMR.
    
    • Integrate the benzylic protons of the resulting alcohols:

      • 3-Methylbenzyl alcohol: ~4.60 ppm (singlet)

      • 4-Methylbenzyl alcohol: ~4.58 ppm (singlet)

    • Compare the integration ratio.

Expected Result

You will observe a higher concentration of 3-methylbenzyl alcohol .

  • Reasoning: The 3-methylbenzaldehyde is more electrophilic (less deactivated) and reacts faster.

  • Data Interpretation: If the ratio of 3-alcohol to 4-alcohol is 1.5:1, then

    
    , confirming 3-methyl is 50% faster.
    

Summary of Reactivity Trends

Use this table to select the correct isomer for your specific application.

Reaction TypePreferred Isomer for SpeedMechanism
NaBH4 Reduction 3-Methyl Electronic: Meta is less deactivated than Para.
Grignard Addition (MeMgBr) 3-Methyl Electronic: Meta carbonyl is more electrophilic.
Grignard Addition (t-BuMgCl) 4-Methyl Steric: Bulky t-butyl group clashes with meta-methyl; Para is unhindered.
Schiff Base Formation 3-Methyl Electronic: Nucleophilic attack of amine is faster on Meta.
EAS (Nitration) 4-Methyl Regioselectivity: Para-methyl directs ortho (2 positions); Meta-methyl directs ortho/para (3 positions, complex mix).

References

  • Hammett Constants & Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Physical Properties (3-Methylbenzaldehyde)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12105, 3-Methylbenzaldehyde.
  • Physical Properties (4-Methylbenzaldehyde)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde.
  • Experimental Protocols (Reduction)

    • Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Operations

Executive Summary: The "Need-to-Know"

2-Iodo-3-methylbenzaldehyde must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be drained, mixed with non-halogenated solvents, or combined with oxidizing agents.[1]

  • Primary Waste Stream: Halogenated Organic Solids/Liquids.

  • Critical Hazard: Thermal decomposition releases toxic Hydrogen Iodide (HI) and Iodine gas (

    
    ).
    
  • RCRA Status: Generally not P- or U-listed by specific name, but regulated under characteristic hazardous waste (toxicity/reactivity) and must be incinerated at facilities equipped with halogen scrubbers.

Part 1: Chemical Profile & Risk Causality

Why we handle it this way.

To ensure safety, we must understand the molecular behaviors that dictate our disposal protocols. This is not just about following rules; it is about preventing specific chemical events.

FeatureMolecular CauseOperational Consequence
Halogen Content Aryl-Iodide Bond (C-I) Strict Segregation: The iodine atom is heavy and liable.[2][1] Upon standard incineration, it produces corrosive HI and

. It must go to a facility with wet scrubbers. Mixing with non-halogenated waste (which is often used as fuel blending) can damage incinerators and violate emissions permits.
Redox Potential Aldehyde Group (-CHO) Incompatibility: Aldehydes are reducing agents.[2][1] They slowly autoxidize to carboxylic acids (2-iodo-3-methylbenzoic acid) in air, but if mixed with strong oxidizers (e.g., Nitric Acid, Permanganates) in a waste container, they can cause exothermic runaways.[2][1]
Reactivity Benzylic Position Stability: While relatively stable, the proximity of the iodine and methyl group creates steric strain.[2][1] Avoid mixing with strong bases (NaOH/KOH) to prevent Cannizzaro reactions or polymerization, which can pressurize waste containers.
Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating System[2][1]

Before moving the chemical to the central waste area, perform this 3-point check. This creates a "self-validating" loop where errors are caught at the bench.

  • Phase Verification: Is the material solid or liquid?

    • Pure Compound: Usually a low-melting solid or oil. Dispose of in Solid Waste if crystalline, or Liquid Halogenated if dissolved.

    • Reaction Mixture: If dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the physical container, but the solute (the iodide) dictates the "Halogenated" tag.[2][1]

  • pH Check (The Aldehyde Rule):

    • Ensure the waste stream is Neutral (pH 6-8).

    • Why? Acidic waste accelerates the decomposition of the aldehyde; basic waste risks polymerization.[1]

  • Scavenger Check:

    • If the material is old or dark (iodine liberation), do not add reducing agents (like thiosulfate) directly into the main waste drum. Quench in a separate flask first, then add to waste.

Part 3: The Disposal Workflow

Step-by-Step Protocol

Scenario A: Routine Disposal of Pure Reagent
  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans (iodides can corrode metal).

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: Write "2-Iodo-3-methylbenzaldehyde".[2][1][4][5]

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated" .[1]

  • Transfer: Transfer the solid/liquid. If rinsing is required, use a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or Acetone.[1]

    • Note: Even if you use Acetone (non-halogenated), the mixture is now Halogenated Waste.

  • Closure: Screw the cap tight. Do not leave a funnel in the bottle.

Scenario B: Spill Cleanup (Bench Scale < 50g)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment: Do not use water. The compound is organic.[1][3][6][7][8] Surround the spill with an inert absorbent (Vermiculite or Pig Mats).

  • Collection: Scoop the saturated absorbent into a wide-mouth jar.

  • Decontamination: Wipe the surface with a solvent-dampened towel (Ethanol or Acetone).

  • Final Disposal: Place the towel and the jar into the Solid Halogenated Waste stream.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Start: 2-Iodo-3-methylbenzaldehyde Waste StateCheck Check Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Crystalline/Powder IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved/Oil Tagging CRITICAL STEP: Tag as 'Halogenated Waste' IsSolid->Tagging SolventCheck Identify Solvent Base IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (Acetone, MeOH) SolventCheck->NonHaloSolvent BinLiquid Disposal: Liquid Halogenated Waste Carboy HaloSolvent->BinLiquid Direct Add NonHaloSolvent->BinLiquid Must Segregate to Halogenated Stream BinSolid Disposal: Solid Halogenated Waste Bin Tagging->BinSolid

Figure 1: Decision tree for the segregation of 2-Iodo-3-methylbenzaldehyde. Note that even if dissolved in non-halogenated solvents, the presence of the aryl iodide forces the mixture into the Halogenated stream.[2][1]

Part 5: Regulatory & Compliance (RCRA)

While 2-Iodo-3-methylbenzaldehyde does not have a specific "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions.[2]

  • Waste Coding:

    • If the waste is a formulation containing spent halogenated solvents (e.g., Methylene Chloride), use code F002 .[1][9]

    • If the pure substance is ignitable (Flash point < 60°C, unlikely for this high-boiler but possible in solution), use code D001 .[2]

    • If tested and found toxic by TCLP (uncommon for this specific intermediate), it would carry a D-code.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with the severity of a halogenated toxicant.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235210 (Isomer Analog). Retrieved from

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[10] Retrieved from

  • Sigma-Aldrich (2023). Safety Data Sheet for Halogenated Benzaldehydes (Generic Class). Retrieved from [11]

Sources

Personal protective equipment for handling 2-Iodo-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Compound: 2-Iodo-3-methylbenzaldehyde CAS: 100130-55-0 (Typical) Physical State: Solid (Off-white to yellow powder)[1]

As a Senior Application Scientist, I advise treating this compound not just as a generic reagent, but as a labile, reactive intermediate . While its acute toxicity profile is generally classified as an Irritant (H315, H319, H335) , its handling requirements are dictated by two specific functional sensitivities:

  • Iodine-Aryl Bond Lability: High susceptibility to photolytic cleavage, releasing free iodine (corrosive/staining).[1]

  • Aldehyde Oxidation: Spontaneous oxidation to the corresponding benzoic acid upon air exposure.[1]

Immediate Action Required:

  • Store: 2-8°C, under inert gas (Argon/Nitrogen), protected from light.

  • Handle: Inside a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The primary risk of exposure changes when the compound transitions from a solid to a solution phase (e.g., during Suzuki-Miyaura coupling setup).[1]

Table 1: Phase-Dependent PPE Selection
Body AreaSolid Phase Handling (Weighing/Transfer)Solution Phase Handling (Dissolved in DCM, THF, or DMF)Scientific Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm / 4-5 mil)Double Gloving Required Inner:[1] Laminate (PE/EVOH)Outer:[1] Nitrile (Disposable)Benzaldehydes can permeate nitrile rubber rapidly in solution.[1] Laminate liners provide a chemical permeation barrier.[1]
Respiratory Fume Hood (Face velocity: 60-100 fpm)Fume Hood (Sash at lowest working height)Volatile organic iodides and aldehydes are potent respiratory irritants.[1] N95s are insufficient for vapors.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (If >100mL)Fine powders can bypass safety glasses.[1] Solutions pose splash risks that can cause severe corneal damage.[1]
Body Defense Standard Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek or rubber)Iodinated compounds cause persistent, difficult-to-remove stains on skin and clothing.[1]
Operational Protocol: The "Closed-Loop" Workflow

To ensure data integrity and safety, follow this self-validating workflow. This minimizes oxygen exposure (preserving reagent quality) and operator exposure.[1]

Step 1: Pre-Operational Check
  • Visual Inspection: Check the reagent bottle. If the solid has turned from off-white/pale yellow to dark brown, significant iodine liberation has occurred.[1] Purify before use to avoid poisoning palladium catalysts.[1]

  • Lighting: Dim fume hood lights or use amber glassware to prevent photolysis.[1]

Step 2: Weighing & Transfer (Solid Phase)
  • Tare the reaction vessel (flask) with the stir bar and septum inside the hood.

  • Transfer the solid using a disposable antistatic spatula.[1]

    • Expert Tip: Do not use metal spatulas if the solid is "sticky" or wet; the iodine moiety can corrode steel over time.[1] Use PTFE-coated tools.[1]

  • Seal the vessel immediately. Do not weigh on an open balance benchtop.

Step 3: Solvation (Solution Phase)
  • Cannulate anhydrous solvent through the septum.[1]

  • Vent via an inert gas line (balloon or manifold) to prevent pressure buildup from exothermic solvation.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for exposure response and operational handling.

SafetyWorkflow Start Handling 2-Iodo-3-methylbenzaldehyde PhaseCheck Determine Phase Start->PhaseCheck Solid Solid / Powder PhaseCheck->Solid Weighing Liquid Solution (DCM/THF) PhaseCheck->Liquid Reaction Gloves1 PPE: Single Nitrile Gloves Solid->Gloves1 Hood1 Engineering: Low Airflow Disturbance Solid->Hood1 Gloves2 PPE: Laminate + Nitrile (Double) Liquid->Gloves2 Hood2 Engineering: Sash Down / Splash Guard Liquid->Hood2 Spill Spill Event Occurs Gloves1->Spill Accident Disposal Disposal: Halogenated Organic Waste Hood1->Disposal Routine Waste Gloves2->Spill Hood2->Disposal ActionSolid Sweep (No Dust) -> Bag -> Label Spill->ActionSolid Powder ActionLiq Absorb (Vermiculite) -> Deactivate Spill->ActionLiq Liquid ActionSolid->Disposal ActionLiq->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on the physical state of the reagent.[1]

Emergency Response & Disposal
Spill Management
  • Solid Spill: Do not dry sweep if fine dust is present.[1] Cover with wet paper towels (dampened with water) to prevent aerosolization, then wipe up.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).[1]

    • Cover with vermiculite or activated charcoal .[1]

    • Chemical Deactivation: If the spill is yellow/brown (iodine release), treat the area with a 5% Sodium Thiosulfate solution to reduce iodine to colorless iodide.

Disposal Protocol

Segregate waste strictly to prevent cross-reactions.

  • Category: Halogenated Organic Waste .[1]

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases.[1] The aldehyde functionality can undergo exothermic polymerization or oxidation.[1]

  • Labeling: Clearly mark as "Contains Organic Iodides" to alert waste handlers of potential heavy metal/halogen content.[1]

References
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11235659 (2-Iodo-3-methylbenzaldehyde). Retrieved from [Link][1]

  • University of Rochester. (2023).[1] Storage and Handling of Light-Sensitive Reagents. Retrieved from [Link](Note: General guidance on organic iodide storage).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.